Product packaging for Mth-DL-leucine(Cat. No.:CAS No. 1076-72-8)

Mth-DL-leucine

Cat. No.: B087250
CAS No.: 1076-72-8
M. Wt: 186.28 g/mol
InChI Key: HUATVCMZVINTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mth-DL-leucine, with the CAS registry number 1076-72-8, is a chemical derivative of the branched-chain amino acid leucine. Its systematic IUPAC name is 3-methyl-5-(2-methylpropyl)-2-thioxo-4-imidazolidinone, and it has the molecular formula C8H14N2OS, yielding a molecular weight of 186.275 g/mol . This compound is a white crystalline powder and has a density of 1.16 g/cm³ . As a leucine derivative, this compound is of significant interest in metabolic and biochemical research. Leucine itself is a critical nutrient regulator known to stimulate muscle protein synthesis by activating the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway . Studies on leucine and its analogs have explored their potential to modulate protein metabolism, influence energy expenditure, and impact body composition, making them valuable tools for investigating muscle physiology and metabolic diseases . Researchers utilize this compound strictly for laboratory and scientific investigations. It is supplied with the explicit understanding that it is For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N2OS B087250 Mth-DL-leucine CAS No. 1076-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS/c1-5(2)4-6-7(11)10(3)8(12)9-6/h5-6H,4H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUATVCMZVINTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N(C(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910376
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076-72-8
Record name 4-Imidazolidinone, 3-methyl-5-(2-methylpropyl)-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-5-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Leucine and Its Derivatives in Cellular and Molecular Biology

Regulation of Protein Synthesis by Leucine (B10760876) and its Metabolites

Leucine is a primary nutritional signal that orchestrates the synthesis of proteins in various tissues, most notably in skeletal muscle. mdpi.com This regulation is multifaceted, involving the activation of signaling cascades, influencing gene expression, and maintaining a positive nitrogen balance.

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is a central hub for integrating signals from nutrients, growth factors, and the cellular energy status to control cell growth and proliferation. spandidos-publications.com Leucine is a well-established and potent activator of mTOR complex 1 (mTORC1), a crucial step in initiating protein synthesis. wikipedia.orgoup.com

The cell employs several sophisticated mechanisms to sense intracellular leucine concentrations and transmit this information to mTORC1.

Rag GTPases: A key mechanism involves the Rag family of small GTPases. In the presence of sufficient leucine, Rag GTPases become active and promote the translocation of mTORC1 to the lysosomal surface, where it can be activated by its own activator, Rheb. wikipedia.org

Leucyl-tRNA Synthetase (LARS): LARS, the enzyme responsible for charging tRNA with leucine for protein synthesis, also functions as a direct leucine sensor for the mTORC1 pathway. When bound to leucine, LARS can engage with the Rag GTPases to activate mTORC1. researchgate.net

Sestrin 2: Sestrin 2 is another identified leucine sensor. In the absence of leucine, Sestrin 2 binds to and inhibits GATOR2, a positive regulator of mTORC1. Leucine binding to Sestrin 2 disrupts this inhibition, allowing for mTORC1 activation. wikipedia.org

Upstream Regulator Sensing Mechanism Effect on mTORC1
Rag GTPasesActivated by leucine, facilitating mTORC1 translocation to the lysosome. wikipedia.orgActivation
Leucyl-tRNA Synthetase (LARS)Directly binds leucine and interacts with Rag GTPases. researchgate.netActivation
Sestrin 2Leucine binding disrupts its inhibition of GATOR2. wikipedia.orgActivation

Once activated, mTORC1 phosphorylates several key downstream targets to promote protein synthesis.

4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1): Phosphorylation of 4E-BP1 by mTORC1 causes it to release the eukaryotic initiation factor 4E (eIF4E). researchgate.net This allows eIF4E to participate in the formation of the eIF4F complex, a critical step for the initiation of cap-dependent translation.

S6K1 (Ribosomal Protein S6 Kinase 1): Activated S6K1 phosphorylates numerous substrates, including ribosomal protein S6 (rpS6). acs.org This enhances the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode for ribosomal proteins and translation factors. nih.gov

Ribosomal Protein S6 (rpS6): As a substrate of S6K1, the phosphorylation of rpS6 is a hallmark of mTORC1 activation and is associated with increased protein synthesis. oup.com

Downstream Target Function Outcome of mTORC1-mediated Phosphorylation
4E-BP1Sequesters eIF4E, inhibiting translation initiation. researchgate.netRelease of eIF4E, promoting translation.
S6K1Phosphorylates substrates to enhance translation. acs.orgIncreased synthesis of ribosomal proteins and translation factors.
Ribosomal Protein S6Component of the 40S ribosomal subunit. oup.comEnhanced translational capacity.

Leucine's anabolic effects are closely intertwined with insulin (B600854) signaling. While leucine can stimulate protein synthesis independently, the presence of insulin significantly enhances this effect. karger.com Insulin activates the PI3K/Akt pathway, which can also lead to mTORC1 activation, often through the phosphorylation and inhibition of the TSC1/TSC2 complex. spandidos-publications.comkarger.com This convergence of leucine and insulin signaling on the mTORC1 hub creates a powerful synergistic stimulus for protein synthesis, crucial for muscle growth and repair. karger.com

In addition to stimulating protein synthesis, leucine also plays a role in suppressing protein degradation. By promoting an anabolic state, leucine helps to decrease the activity of the ubiquitin-proteasome system, the primary pathway for protein breakdown in skeletal muscle. This dual effect of increasing synthesis and decreasing degradation contributes significantly to a positive nitrogen balance, a state where protein accretion exceeds protein loss, which is fundamental for muscle growth. mdpi.com

Leucine's Role in Energy Metabolism and Cellular Homeostasis

Glucose Uptake and Insulin Sensitivity Modulation Mechanisms

Leucine has been shown to modulate glucose homeostasis, although the precise mechanisms are complex and can be context-dependent. Research indicates that leucine can facilitate insulin-stimulated glucose uptake in skeletal muscle cells. nih.govresearchgate.net This effect is partly mediated through the mammalian target of rapamycin (mTOR) signaling pathway. Specifically, studies have shown that leucine's facilitation of insulin-induced glucose uptake and the phosphorylation of protein kinase B (AKT), a key protein in the insulin signaling cascade, involves both mTOR complex 1 (mTORC1) and mTORC2. nih.govresearchgate.net While the mTORC1 inhibitor rapamycin can abolish the enhancing effect of leucine on insulin-stimulated glucose uptake, it doesn't affect insulin-stimulated glucose uptake itself. nih.gov

Interestingly, some studies suggest that while leucine can enhance insulin signaling, it may also lead to insulin resistance in certain situations of nutrient abundance through the activation of the p70-S6 kinase 1 (S6K1), a downstream target of mTORC1. mdpi.com Conversely, other research in diet-induced obese mice has shown that the combination of leucine and exercise can improve systemic insulin sensitivity by reducing inflammation in the liver and adipose tissue. frontiersin.org Furthermore, leucine supplementation has been observed to improve glucose tolerance and insulin sensitivity in mice on a high-fat diet. tennessee.edu The modulation of glucose transporter 4 (GLUT4) expression and translocation is a key aspect of how leucine influences glucose uptake in skeletal muscle. frontiersin.orgphysiology.org

Fatty Acid Oxidation Enhancement in Metabolic Tissues

Leucine plays a significant role in enhancing the oxidation of fatty acids, a critical process for energy production and lipid homeostasis. nih.govfrontiersin.org It stimulates fatty acid oxidation in metabolic tissues such as skeletal muscle and adipocytes. tennessee.edufrontiersin.org This action helps to prevent the accumulation of lipids in skeletal muscle. frontiersin.org The activation of the AMP-activated protein kinase (AMPK) pathway is a key mechanism through which leucine promotes fatty acid oxidation. frontiersin.org

In vitro studies using C2C12 mouse muscle cells have demonstrated that leucine directly stimulates fatty acid oxidation. tennessee.edu This effect is associated with an increase in the expression of genes involved in mitochondrial function and energy expenditure. tennessee.edu By promoting the use of fatty acids for energy, leucine contributes to a reduction in fat storage and an increase in the breakdown of fat in adipocytes. tennessee.edu

Mitochondrial Biogenesis and Function Regulation

The stimulatory effect of leucine on mitochondrial biogenesis is mediated, in part, by its influence on key regulatory genes. Leucine has been found to stimulate the expression of sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and nuclear respiratory factor 1 (NRF-1). nih.gov Furthermore, it upregulates mitochondrial component genes such as uncoupling protein 3 (UCP3), cytochrome c oxidase (COX), and NADH dehydrogenase. tennessee.edunih.gov The metabolite of leucine, β-hydroxy-β-methylbutyrate (HMB), has also been shown to mediate the effects of leucine on mitochondrial biogenesis. core.ac.uk

Activation of AMP-Activated Protein Kinase (AMPK)–SIRT1–PGC-1α Axis

A central signaling pathway through which leucine exerts its metabolic effects is the AMPK–SIRT1–PGC-1α axis. mdpi.com This axis is a critical regulator of energy homeostasis and lipid metabolism. mdpi.comresearchgate.net Leucine activates SIRT1, which in turn can lead to the phosphorylation and activation of AMPK. mdpi.com There is a bidirectional interaction between AMPK and SIRT1, where AMPK can also activate SIRT1 by increasing cellular NAD+ levels. mdpi.com

The activation of this pathway by leucine has several downstream consequences. Activated AMPK and SIRT1 work together to activate PGC-1α through phosphorylation and deacetylation. nih.gov PGC-1α is a master regulator of mitochondrial biogenesis and also plays a role in lipid metabolism. mdpi.com The activation of the AMPK-SIRT1-PGC-1α axis by leucine ultimately leads to enhanced fatty acid oxidation and increased mitochondrial biogenesis in tissues like skeletal muscle. mdpi.comnih.gov In some contexts, low-protein diets supplemented with an optimal ratio of branched-chain amino acids, including leucine, have been shown to induce a shift towards more oxidative muscle fibers, an effect likely associated with the activation of this axis. nih.govoncotarget.com

Key Protein/PathwayRole in Leucine-Mediated EffectsTissues InvolvedReferences
mTORC1/mTORC2 Facilitates insulin-stimulated glucose uptake.Skeletal Muscle nih.gov, researchgate.net
AMPK Stimulates fatty acid oxidation.Skeletal Muscle, Adipose Tissue frontiersin.org, frontiersin.org
SIRT1 Activates AMPK and PGC-1α, promotes mitochondrial biogenesis.Skeletal Muscle, Adipose Tissue mdpi.com, nih.gov, nih.gov
PGC-1α Master regulator of mitochondrial biogenesis.Skeletal Muscle, Adipose Tissue mdpi.com, nih.gov, nih.gov
AMPK-SIRT1-PGC-1α Axis Central signaling pathway for energy metabolism and mitochondrial function.Skeletal Muscle mdpi.com, nih.gov, oncotarget.com

Impact on Gene Expression and Epigenetic Modification Research

Leucine not only influences metabolic pathways through signaling cascades but also has a direct impact on gene expression. This regulation occurs through specific DNA-binding proteins that respond to leucine levels.

Transcriptional Regulation by Leucine-Responsive Elements

In bacteria such as Escherichia coli, the leucine-responsive regulatory protein (Lrp) acts as a global transcriptional regulator. nih.govscienceopen.comannualreviews.org Lrp can bind to numerous sites on the bacterial genome, controlling the expression of a wide array of genes involved in amino acid metabolism, transport, and even the synthesis of tRNAs and rRNAs. nih.govscienceopen.com The binding of leucine to Lrp can modulate its regulatory activity, either enhancing or inhibiting its effect on different target genes. annualreviews.orgpnas.org This allows the cell to adapt its gene expression profile in response to the availability of leucine, a key indicator of nutritional status. pnas.orgtandfonline.com Lrp is considered a bifunctional protein, playing a role in both gene regulation and the structural organization of the nucleoid. nih.govscienceopen.com

Regulatory ProteinOrganismFunctionMechanismReferences
Leucine-responsive regulatory protein (Lrp) Escherichia coliGlobal transcriptional regulator of genes involved in amino acid metabolism, transport, and protein synthesis.Binds to specific DNA sequences (leucine-responsive elements) and its activity is modulated by the presence of leucine. nih.gov, scienceopen.com, pnas.org, annualreviews.org

Role of Leucine Zipper Transcription Factors in Genetic Modulation

Basic Leucine Zipper (bZIP) transcription factors are a prominent class of regulatory proteins that play a critical role in the genetic modulation of diverse cellular processes. ebi.ac.uk Their structure is defined by a bZIP domain, which consists of a basic region responsible for binding to DNA and an adjacent leucine zipper motif that facilitates dimerization. mdpi.comnih.gov This dimerization, which can occur between two identical (homodimer) or different (heterodimer) bZIP proteins, is a prerequisite for their DNA binding activity. ebi.ac.ukmdpi.comnih.gov The leucine zipper itself is an α-helix where leucine residues appear at every seventh position, creating a hydrophobic face that interacts with another zipper motif in a coiled-coil structure. mdpi.comnih.gov

These transcription factors regulate a wide array of physiological functions, including cell proliferation, development, steroidogenesis, and responses to cellular stress. ebi.ac.ukmdpi.com For example, bZIP factors like CREB1 (cAMP responsive element binding protein 1) and members of the AP-1 (Activator protein 1) family are involved in regulating genes crucial for cell proliferation and communication. mdpi.com The ability to form various dimer combinations allows bZIP factors to achieve a broad range of promoter specificities, enabling them to control gene expression in numerous signal-transduction pathways. pnas.org This combinatorial control is fundamental to their role in translating external and internal signals into specific genetic responses.

Key Characteristics of bZIP Transcription Factors
FeatureDescriptionSignificanceReference
Structural DomainComposed of a basic region for DNA binding and a leucine zipper for dimerization.The two-part structure is essential for the factor's function in gene regulation. ebi.ac.ukmdpi.com
DimerizationForms homodimers or heterodimers with other bZIP proteins via the leucine zipper. This is required for DNA binding.Allows for a vast number of potential transcription factor combinations, diversifying gene regulatory control. mdpi.comnih.govpnas.org
FunctionRegulates gene expression related to cell survival, metabolism, stress responses, and development.Acts as a central hub for integrating various signaling pathways to control cellular fate and function. ebi.ac.ukmdpi.com

Immune System Modulation by Leucine Metabolism Research

Leucine metabolism is deeply intertwined with the regulation of the immune system. As an essential amino acid, leucine is not just a building block for proteins but also a critical signaling molecule that modulates immune cell function, particularly T cell activation and inflammatory responses. nih.govfrontiersin.org Immune cells, upon activation, undergo significant metabolic reprogramming to meet the high energy demands of proliferation and effector functions, and leucine plays a central role in this process. nih.gov

T Cell Activation and mTORC1 Regulation in Immunological Responses

The activation of T lymphocytes is a cornerstone of the adaptive immune response and is critically dependent on metabolic reprogramming, which is heavily influenced by leucine availability. nih.gov Upon stimulation of the T cell receptor (TCR), T cells increase their expression of amino acid transporters, such as SLC7A5, to enhance the uptake of leucine from the extracellular environment. frontiersin.orgrupress.org

This influx of intracellular leucine serves as a primary activation signal for the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and metabolism. nih.govfrontiersin.orgresearchgate.net Leucine-mediated mTORC1 activation is essential for T cells to switch to a highly glycolytic state and boost protein synthesis, processes that are vital for their clonal expansion and differentiation into effector T cells (e.g., Th1, Th17) and memory cells. frontiersin.orgfrontiersin.orgresearchgate.net Consequently, limiting leucine availability or its signaling can impair T cell activation and lead to a state of unresponsiveness or anergy. frontiersin.org The cytosolic enzyme branched-chain aminotransferase (BCATc), which initiates leucine degradation, acts as a negative feedback regulator; its absence leads to higher intracellular leucine levels and potential T cell hyperactivation. researchgate.net

Role of Leucine in T Cell Activation via mTORC1
Component/ProcessFunctionImpact on T CellsReference
Leucine UptakeTCR signaling induces expression of transporters (e.g., SLC7A5), increasing intracellular leucine.Provides the necessary signal for metabolic reprogramming. nih.govfrontiersin.org
mTORC1 ActivationIntracellular leucine directly activates the mTORC1 signaling complex.Drives protein synthesis, glycolysis, and anabolic metabolism required for proliferation and differentiation. frontiersin.orgresearchgate.net
Effector DifferentiationLeucine availability and mTORC1 signaling influence the differentiation into Th1 and Th17 subsets.Directs the type of immune response generated. frontiersin.orgrupress.org
Negative RegulationBCATc enzyme catabolizes leucine, providing a feedback loop to control mTORC1 activity.Prevents excessive T cell activation and maintains immune homeostasis. researchgate.net

Influence on Pro- and Anti-inflammatory Cytokine Synthesis

Leucine and its metabolism exert a significant influence on the balance between pro-inflammatory and anti-inflammatory cytokine production. This modulation is often achieved by influencing the polarization of macrophages, which are key producers of cytokines. elifesciences.orgelifesciences.org Research indicates that leucine can promote a shift from a pro-inflammatory M1 macrophage phenotype to an anti-inflammatory M2 phenotype. elifesciences.org This shift results in a decreased secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1-beta (IL-1β). elifesciences.orgnih.gov

In studies on lipopolysaccharide (LPS)-induced inflammation, leucine supplementation was shown to significantly inhibit the production of these pro-inflammatory cytokines while increasing the expression of anti-inflammatory markers. elifesciences.orgelifesciences.org This suggests that leucine can help alleviate inflammatory conditions like cytokine storm syndrome. elifesciences.org Furthermore, some human studies have demonstrated that acute leucine supplementation can promote a more anti-inflammatory cytokine profile. scientificliterature.org However, the context is critical, as elevated leucine levels have also been shown to promote the differentiation of Th17 cells, which can contribute to inflammatory responses, while impairing Th1 cell differentiation. rupress.org This highlights the complex and context-dependent role of leucine in shaping the cytokine environment.

Metabolic Pathways and Intermediates of Leucine in Academic Research

Leucine (B10760876) Catabolism and its Research Implications

The breakdown of leucine is a multi-step process that begins with its conversion into its corresponding alpha-keto acid. oup.com This pathway is not only a source of energy but also produces metabolites with distinct biological activities. researchgate.netmdpi.com Approximately 80% of leucine is typically utilized for protein synthesis, with the remaining portion entering the catabolic pathway. researchgate.net

Transamination to Alpha-Ketoisocaproate (α-KIC) via Branched-Chain Amino Acid Aminotransferase (BCAT)

The initial and reversible step in leucine catabolism is its transamination to alpha-ketoisocaproate (α-KIC). nih.govontosight.ai This reaction is catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT), which exists in both mitochondrial (BCAT2) and cytosolic (BCAT1) isoforms. nih.gov In this process, the amino group from leucine is transferred to α-ketoglutarate, yielding glutamate (B1630785) and α-KIC. oup.comnih.gov This transamination is a crucial control point and is fundamental for the subsequent metabolic fates of leucine. nih.gov While most tissues express BCAT, the liver has notably low activity, meaning much of the initial catabolism of dietary leucine occurs in peripheral tissues like skeletal muscle. nih.govnih.gov

Conversion to Beta-Hydroxy-Beta-Methylbutyrate (HMB) and its Bioactive Roles

A minor but significant fraction of the α-KIC generated from leucine is converted into beta-hydroxy-beta-methylbutyrate (HMB). mdpi.commuscletech.com This conversion is catalyzed by the enzyme α-ketoisocaproate dioxygenase, which is found primarily in the liver's cytosol. mdpi.commuscletech.com It is estimated that approximately 5-10% of dietary leucine is metabolized into HMB. mdpi.commuscletech.com HMB has been identified as a bioactive metabolite of leucine, with research suggesting it plays a role in attenuating muscle protein breakdown. mdpi.comnih.gov Unlike the reversible transamination to α-KIC, the conversion of α-KIC to HMB is an irreversible step. caldic.com

Downstream Fates Leading to Acetyl-CoA and Acetoacetate (B1235776) Production

The majority of α-KIC follows a different path, undergoing irreversible oxidative decarboxylation by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKDH) complex. oup.comontosight.ai This is the rate-limiting step in leucine catabolism. nih.gov The reaction converts α-KIC into isovaleryl-CoA. wikipedia.orgnih.gov Through a series of subsequent enzymatic reactions, isovaleryl-CoA is further metabolized to produce the ketogenic end products: acetyl-CoA and acetoacetate. wikipedia.orgnih.gov These molecules can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of other compounds, such as sterols. wikipedia.orgnih.gov Because its breakdown yields exclusively ketone bodies, leucine is classified as a strictly ketogenic amino acid. wikipedia.org

StagePrecursorKey EnzymeProduct
Transamination LeucineBranched-Chain Amino Acid Aminotransferase (BCAT)Alpha-Ketoisocaproate (α-KIC)
Oxidative Decarboxylation Alpha-Ketoisocaproate (α-KIC)Branched-Chain α-Ketoacid Dehydrogenase (BCKDH)Isovaleryl-CoA
HMB Production Alpha-Ketoisocaproate (α-KIC)α-Ketoisocaproate DioxygenaseBeta-Hydroxy-Beta-Methylbutyrate (HMB)
Final Products Isovaleryl-CoAMultiple EnzymesAcetyl-CoA and Acetoacetate

Interconnections with Other Amino Acid Metabolic Pathways

Leucine metabolism is intrinsically linked with the catabolism of the other two branched-chain amino acids, isoleucine and valine. They share the same initial two enzymes for their breakdown: BCAT and the BCKDH complex. oup.com However, after the formation of their respective acyl-CoA derivatives, their pathways diverge. nih.gov While leucine yields acetyl-CoA and acetoacetate, isoleucine produces acetyl-CoA and succinyl-CoA (which is glucogenic), and valine yields only succinyl-CoA. nih.gov

Furthermore, the transamination step directly connects leucine metabolism to the glutamate-glutamine cycle through the production of glutamate from α-ketoglutarate. nih.gov The end products, acetyl-CoA and acetoacetate, are central hubs in metabolism, linking the breakdown of this essential amino acid to the TCA cycle, ketogenesis, and fatty acid synthesis, thereby integrating its fate with that of carbohydrates and lipids. nih.gov The synthesis of leucine itself in organisms that can produce it, such as plants and bacteria, diverges from the valine synthesis pathway, starting with α-ketoisovalerate. wikipedia.org

Advanced Metabolic Flux Analysis in Elucidating Leucine Dynamics

Metabolic flux analysis is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. mdpi.com By using isotope-labeled tracers, such as ¹³C- or ¹⁵N-labeled leucine, researchers can track the movement of atoms through the various metabolic pathways. nih.govbiorxiv.org This approach provides a dynamic view of cellular metabolism that cannot be obtained from measuring metabolite concentrations alone. mdpi.com

Isotope-assisted metabolic flux analysis has been instrumental in elucidating the dynamics of leucine metabolism in various physiological and pathological states. mdpi.comnih.gov For example, studies have used this method to measure the rates of leucine oxidation, its incorporation into protein, and its conversion to metabolites like HMB across different organs. nih.govnih.gov Such analyses have revealed how factors like feeding, fasting, or disease states like Chronic Obstructive Pulmonary Disease (COPD) can alter leucine flux, protein breakdown, and inter-organ metabolism. nih.govnih.govphysiology.org This advanced methodology is crucial for understanding the complex regulation of leucine metabolism and its impact on whole-body health. nih.gov

Applications and Therapeutic Research Potentials of Leucine and N Acetyl Dl Leucine

Musculoskeletal Health and Sarcopenia Research

Leucine (B10760876), an essential branched-chain amino acid (BCAA), is a critical regulator of muscle protein metabolism. nih.govnih.gov Its role extends beyond being a simple building block for proteins; it acts as a key signaling molecule in processes that govern muscle mass and function, making it a focal point in research on musculoskeletal health and the age-related loss of muscle known as sarcopenia. openaccessjournals.comhra.nhs.uk

Leucine has been identified as a potent stimulator of muscle protein synthesis (MPS). nih.govopenaccessjournals.com It uniquely activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth and protein synthesis. openaccessjournals.comcambridge.org This stimulation occurs in various physiological states and across different populations.

In older adults, who often experience a blunted anabolic response to protein intake (anabolic resistance), leucine supplementation has been shown to effectively stimulate MPS. hra.nhs.ukcambridge.orgresearchgate.net Research demonstrates that increasing the leucine content of a meal can enhance the postprandial MPS response in the elderly. cambridge.orgresearchgate.netmdpi.com For instance, a study on elderly men showed that supplementing a balanced diet with leucine significantly increased the fractional synthesis rate (FSR) of muscle proteins compared to a control group (0.083% per hour vs. 0.053% per hour), an effect attributed solely to the increased availability of leucine. researchgate.net This suggests that leucine can act as a signal for the availability of amino acids, which, combined with the energy signal from insulin (B600854), promotes the building of muscle protein. nih.gov

The anabolic signaling effect of leucine is so significant that it can stimulate MPS even in small amounts. frontiersin.org Research has indicated that as little as 3.42 grams of leucine alone can maximally stimulate MPS, demonstrating its primary role in driving anabolic responses within muscle tissue. frontiersin.org Further studies have shown that a lower-protein meal matched for leucine content can induce similar increases in MPS compared to a higher-protein meal, reinforcing the idea that leucine content is a key determinant of the muscle anabolic response. frontiersin.org This signaling role is crucial, as adequate essential amino acid intake, particularly leucine, not only promotes protein synthesis but also helps inhibit muscle protein breakdown, fostering a positive net protein balance. openaccessjournals.com

The stimulatory effect of leucine on MPS has led to numerous investigations into its potential to increase muscle mass and strength in various experimental cohorts, particularly in older adults susceptible to sarcopenia. However, the results have been varied.

Some studies have shown a positive correlation between leucine intake and muscle parameters. For example, one observational study found a significant positive association between daily leucine intake and skeletal muscle mass index in middle-aged individuals. frontiersin.org Another study in a cohort of healthy older individuals demonstrated moderate associations between total daily leucine intake and both quadriceps muscle cross-sectional area and maximum dynamic muscle strength. mdpi.com A randomized controlled trial involving elderly individuals found that leucine administration significantly improved lean mass index and functional performance as measured by walking time. nih.gov

Conversely, other research has reported that long-term supplementation with leucine alone does not significantly alter body composition, muscle mass, or strength in the elderly. frontiersin.org A meta-analysis of 17 randomized controlled trials concluded that leucine-isolated supplementation had no significant effect on total lean mass, handgrip strength, or leg press strength in older adults. frontiersin.org However, the same analysis found that when leucine was combined with other nutrients, specifically vitamin D, there were significant improvements in handgrip strength and gait speed. frontiersin.org This suggests that while leucine is a key factor, its efficacy may be enhanced when it is part of a broader nutritional support strategy. frontiersin.orgelsevier.es

Summary of Research on Leucine's Effects on Muscle Mass and Strength
Study/AnalysisCohortInterventionKey FindingsCitation
Meta-Analysis (2022)Older Adults (17 RCTs)Leucine-isolated supplementationNo significant improvement in muscle mass or strength. frontiersin.org
Meta-Analysis (2022)Older AdultsLeucine-combined supplementation (with Vitamin D)Significant improvement in handgrip strength and gait speed. frontiersin.org
Lixandrão et al.Healthy Older IndividualsObservational (daily leucine intake)Positive association with quadriceps cross-sectional area and muscle strength. mdpi.com
Ispoglou et al. (2016)Healthy Elderly MenLeucine supplementationImproved some sarcopenia criteria (walking time, lean mass index, expiratory force). nih.gov
Chae et al.Middle-aged IndividualsObservational (daily leucine intake)Positive correlation between leucine intake and skeletal muscle mass index. frontiersin.org

The combination of leucine supplementation and physical activity, particularly resistance exercise, has been investigated for its potential to produce a synergistic effect on muscle anabolism. Resistance exercise itself is a potent stimulus for MPS, and when combined with nutrient intake, especially leucine-enriched essential amino acids (LEAAs), the anabolic response can be significantly enhanced. mdpi.comphysiology.org

Research indicates that ingesting a leucine-enriched EAA solution following resistance exercise has an additive or synergistic effect on the exercise-induced anabolic response during recovery. physiology.org One study demonstrated that LEAA supplementation after resistance exercise augmented the phosphorylation of key signaling proteins in the mTORC1 pathway, including mTOR itself and p70S6K, which are crucial for initiating protein synthesis. mdpi.com This enhancement of mTORC1 signaling suggests that LEAAs amplify the anabolic effect of the exercise. mdpi.comresearchgate.net

The combination of exercise and leucine is particularly relevant for older adults. Studies have shown that physical activity may influence the amount of protein needed to achieve a maximal anabolic response. frontiersin.org While older adults typically require more protein to stimulate MPS, the addition of leucine to a post-exercise protein supplement may be a robust strategy to prolong anabolism. frontiersin.org However, the evidence is not entirely uniform. One study found that adding extra leucine to a whey protein supplement did not result in a greater anabolic response in muscle than whey protein alone in young volunteers after resistance exercise. cdnsciencepub.com Another study noted that while resistance training improved muscle strength, the addition of EAA supplementation did not always result in greater gains, suggesting that the context of total protein intake and the specifics of the exercise protocol are important variables. cambridge.orgdovepress.com

Neurological Disorder Research and Neuroprotection

N-Acetyl-DL-leucine, a modified amino acid, has garnered significant interest for its therapeutic potential in neurological disorders, particularly those characterized by cerebellar dysfunction. nih.govbiorxiv.org

Cerebellar ataxia is a debilitating condition that impairs coordination, balance, and speech. Observational studies reported that N-Acetyl-DL-leucine improved symptoms in patients with various types of cerebellar ataxia. nih.govneurology.org A case series involving 13 patients with different forms of cerebellar ataxia showed that treatment with N-Acetyl-DL-leucine significantly improved scores on the Scale for the Assessment and Rating of Ataxia (SARA). nih.gov

The proposed mechanism involves the normalization of neuronal function. nih.govmedrxiv.org It is hypothesized that N-Acetyl-DL-leucine may act on vestibular and cerebellar neurons, which share close electrophysiological similarities. biorxiv.orgmedrxiv.org In vitro and animal models suggest that the compound can stabilize neuronal membrane potential. biorxiv.orgresearchgate.net Specifically, research in a rat model of vestibular lesions demonstrated that the N-acetyl-L-leucine enantiomer influenced postural compensation by activating the vestibulocerebellum. neurology.org This has led to the hypothesis that N-Acetyl-DL-leucine could have clinical utility in treating cerebellar symptoms by acting on these neuronal networks. medrxiv.org A multicenter, randomized, placebo-controlled trial (ALCAT) was designed to further investigate the efficacy and tolerability of acetyl-DL-leucine for patients with cerebellar ataxia of different origins. researchgate.net

Niemann-Pick disease Type C (NPC) is a rare, progressive neurodegenerative lysosomal storage disorder where cerebellar ataxia is a prominent symptom. neurology.orgnih.gov N-Acetyl-DL-leucine and its active enantiomer, N-acetyl-L-leucine, have shown considerable promise in both preclinical models and clinical studies for NPC.

In animal models of NPC (Npc1-/- mice), treatment with N-acetyl-DL-leucine and its individual enantiomers improved ataxia. nih.govnih.gov Critically, further studies revealed that N-acetyl-L-leucine was the more effective enantiomer, not only reducing ataxia but also delaying the onset of functional decline, slowing disease progression, and prolonging survival. nih.govnih.govnnpdf.org The neuroprotective effects of N-acetyl-L-leucine are thought to stem from its ability to alter metabolism, including glucose and antioxidant pathways, and reduce neuroinflammation. nih.govnnpdf.org

These promising preclinical findings have been supported by patient studies. Initial observational studies and case series reported that N-acetyl-DL-leucine improved ataxic symptoms, cognition, and quality of life in NPC patients. neurology.orgnih.govnih.gov Subsequently, a multinational, double-blind, randomized, placebo-controlled crossover trial was conducted to rigorously evaluate the efficacy of N-acetyl-L-leucine in patients with NPC aged 4 years and older. nih.govnnpdf.org The trial demonstrated a statistically significant and clinically meaningful improvement in the primary endpoint, the SARA total score, for patients receiving N-acetyl-L-leucine compared to placebo. nnpdf.org The mean change from baseline in the SARA score was -1.97 points with N-acetyl-L-leucine versus -0.60 points with placebo. nnpdf.org Long-term follow-up studies have further suggested a disease-modifying, neuroprotective effect, with treated patients showing a significant reduction in disease progression. medrxiv.org

Summary of Clinical Research on N-Acetyl-Leucine in Niemann-Pick Disease Type C (NPC)
Study TypeCompoundNumber of PatientsKey FindingsCitation
Case SeriesN-Acetyl-DL-leucine12Improved ataxia, cognition, and quality of life. neurology.orgnih.gov
Phase III Crossover TrialN-Acetyl-L-leucine60Significant improvement in SARA score (-1.97) compared to placebo (-0.60). nnpdf.org
Long-term Extension TrialN-Acetyl-L-leucineN/ASustained improvements and significant reduction in disease progression, suggesting a neuroprotective effect. medrxiv.org
Preclinical Mouse Model (Npc1-/-)N-Acetyl-L-leucineN/ADelayed functional decline, slowed disease progression, and prolonged survival. Identified as the active enantiomer. nih.govnih.govnnpdf.org

Investigations in Cerebellar Ataxia Models

Research in GM2 Gangliosidosis (Sandhoff Disease) Models

N-Acetyl-DL-leucine and its enantiomers have been investigated for their therapeutic potential in GM2 gangliosidosis, including Sandhoff disease, which are devastating neurodegenerative lysosomal storage disorders. Research in animal models has shown promising results. In a mouse model of Sandhoff disease (Hexb-/-), treatment with acetyl-DL-leucine (ADLL) at a dose of 0.1 g/kg/day starting from 3 weeks of age demonstrated beneficial effects. mdpi.com

Observational studies and compassionate use cases in human patients with Tay-Sachs and Sandhoff diseases have also suggested potential benefits. preprints.orgcuresyngap1.org For instance, off-label use of acetyl-DL-leucine has been associated with improvements in gait in some GM2 gangliosidosis patients. preprints.org Furthermore, a multinational, open-label, rater-blinded Phase IIb clinical trial investigating N-acetyl-L-leucine (NALL) in pediatric and adult patients with GM2 gangliosidosis reported statistically significant improvements in symptoms, functioning, and quality of life. preprints.orgscienceofparkinsons.comfrontiersin.org The study met its primary endpoint, demonstrating a clinically meaningful improvement. preprints.orgscienceofparkinsons.com Animal studies in the GM2 mouse model have shown that N-acetyl-leucine can significantly reduce ataxia and delay the onset of functional decline. preprints.org These findings have identified the L-enantiomer as the active neuroprotective isomer. preprints.org

Study Type Compound Model/Population Key Findings Reference(s)
Pre-clinicalAcetyl-DL-leucine (ADLL)Sandhoff disease mouse model (Hexb-/-)Showed beneficial effects when administered from 3 weeks of age. mdpi.com
Observational/Case StudyAcetyl-DL-leucineTay-Sachs and Sandhoff disease patientsReported improvements in gait. preprints.org
Clinical Trial (Phase IIb)N-acetyl-L-leucine (NALL)Pediatric and adult patients with GM2 gangliosidosisStatistically significant improvement in symptoms, functioning, and quality of life. preprints.orgscienceofparkinsons.comfrontiersin.org
Pre-clinicalN-acetyl-leucineGM2 mouse model (Hexb-/-)Reduced ataxia and delayed functional decline; identified L-enantiomer as active. preprints.org
Modulation of Vestibular Neurons and Central Compensation Mechanisms

A significant area of research for N-Acetyl-DL-leucine has been its effect on the vestibular system. It has been used for decades in France under the trade name Tanganil for the treatment of acute vertigo. preprints.orgbiorxiv.org The proposed mechanism of action involves the modulation of vestibular neurons and the enhancement of central vestibular compensation. biorxiv.orggsconlinepress.com

Studies in animal models have been crucial in elucidating these mechanisms. In a guinea pig model of acute unilateral labyrinthectomy, acetyl-DL-leucine was shown to act on abnormally hyperpolarized and/or depolarized vestibular neurons, helping to restore their membrane potential to normal values. gsconlinepress.comnih.gov This suggests that the compound can help rebalance (B12800153) neuronal function in the vestibular nuclei following an injury. biorxiv.orgmdpi.com

Further research in a rat model of unilateral labyrinthectomy demonstrated that N-acetyl-DL-leucine accelerates postural compensation after vestibular damage. biorxiv.org This study, along with others, identified N-acetyl-L-leucine as the pharmacologically active enantiomer responsible for this effect. biorxiv.orgcuresyngap1.org The mechanism appears to involve the activation of the vestibulocerebellum and a deactivation of the posterolateral thalamus. biorxiv.orgmdpi.com This modulation of central vestibular pathways is believed to accelerate the brain's natural compensation process following vestibular lesions. biorxiv.orgcuresyngap1.org

Normalization of Neuronal Membrane Potential

The ability of N-Acetyl-DL-leucine to normalize neuronal membrane potential is a key aspect of its proposed mechanism of action, extending beyond the vestibular system. gsconlinepress.comnih.gov Electrophysiological studies have demonstrated that acetyl-DL-leucine can restore the membrane potential of both hyperpolarized and depolarized vestibular neurons. nih.govnih.gov This effect is thought to be mediated by its direct interaction with membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate, which can influence ion channel activity. curesyngap1.orgnih.gov By stabilizing the neuronal membrane, acetyl-DL-leucine may help to normalize neuronal function in various pathological states. gsconlinepress.com This mechanism is hypothesized to be the basis for its observed benefits in conditions characterized by neuronal hyperexcitability or hypoexcitability. preprints.org

Traumatic Brain Injury (TBI) Research and Functional Recovery

Research has begun to explore the potential of N-acetyl-L-leucine in the context of traumatic brain injury (TBI). In a mouse model of TBI, treatment with N-acetyl-L-leucine was found to improve lysosome-related autophagy flux in the cortices. nih.govfrontiersin.org This restoration of a crucial cellular cleaning process is believed to be neuroprotective. nih.govfrontiersin.org The study demonstrated that this improvement in autophagy was associated with an attenuation of neuronal cell death and a reduction in neuroinflammation following the injury. biorxiv.org Consequently, these cellular-level improvements translated to better functional recovery in the mice. biorxiv.org These findings suggest that N-acetyl-L-leucine may have a therapeutic role in mitigating the secondary injury cascade that contributes to long-term neurological deficits after TBI. nih.govfrontiersin.org

Research into Restless Legs Syndrome and REM Sleep Behavior Disorder

Emerging research has pointed towards a potential role for acetyl-DL-leucine in treating certain sleep-related movement disorders.

Restless Legs Syndrome (RLS): Case reports and a small prospective observational case series have suggested that acetyl-DL-leucine can significantly improve the symptoms of Restless Legs Syndrome. curesyngap1.orgplos.org In one case report, a patient with both Parkinson's disease and RLS experienced a substantial reduction in RLS symptoms within two weeks of starting treatment with acetyl-DL-leucine. preprints.org A patent has also been filed for the use of leucine and acetyl-leucine in the treatment of RLS, citing the ability of these compounds to diminish symptoms such as the urge to move the legs and sleep disturbances. mdpi.comresearchgate.net The proposed mechanism relates to the normalization of neuronal membrane potential. plos.org

REM Sleep Behavior Disorder (RBD): Acetyl-DL-leucine has also been investigated in individuals with REM Sleep Behavior Disorder (RBD), a condition often considered a prodromal stage of Parkinson's disease. gsconlinepress.comnih.gov In a notable case report, two individuals with iRBD were treated with acetyl-DL-leucine. preprints.orggsconlinepress.comfrontiersin.org The treatment led to a marked reduction in the clinical severity of RBD, including the disappearance of aggressive dream content and a decrease in dream enactment. frontiersin.org Furthermore, brain imaging (DAT-SPECT) showed a stabilization or even reversal of the decline in striatal dopamine (B1211576) transporter binding, a key marker of prodromal Parkinson's disease. preprints.orgpreprints.orgfrontiersin.org These preliminary findings suggest that acetyl-DL-leucine might have disease-modifying properties in the early stages of synucleinopathies like Parkinson's disease. preprints.orgbiorxiv.orgfrontiersin.org

Disorder Compound Study Type Key Findings Reference(s)
Restless Legs SyndromeAcetyl-DL-leucineCase report/seriesSubstantial reduction in RLS symptoms. preprints.orgcuresyngap1.orgplos.org
REM Sleep Behavior DisorderAcetyl-DL-leucineCase reportMarked decline in RBD severity; stabilization/reversal of dopamine transporter binding decline. preprints.orgpreprints.orggsconlinepress.comfrontiersin.org

Cognitive Function and Mobility Studies in Aging Research Populations

The potential for N-acetyl-leucine to improve cognitive function and mobility in the elderly is an area of growing interest, though current evidence is largely anecdotal or from small case studies. mdpi.comcuresyngap1.orgplos.org An anecdotal report from a neuroscientist described improvements in cognitive function and mobility in an elderly individual taking acetyl-DL-leucine. biorxiv.orgcuresyngap1.orgnih.gov Another case study reported beneficial effects on cognitive function, emotional well-being, and quality of life in a mentally healthy elderly person. curesyngap1.orgnih.govspringermedicine.com A patent application also describes the use of acetyl-leucine for improving mobility and cognitive function in the elderly, suggesting it may help with age-related unsteadiness and gait impairment. google.com

However, it is important to note a case report on two RBD patients treated with acetyl-DL-leucine where, despite improvements in motor symptoms, a decline in cognitive scores (as measured by the MoCA test) was observed during the study period. scienceofparkinsons.com This highlights the need for larger, controlled clinical trials to systematically evaluate the efficacy and safety of N-acetyl-leucine for cognitive and mobility outcomes in the aging population.

Research on leucine supplementation in older adults has primarily focused on sarcopenia, with mixed results regarding functional mobility. elsevier.eselsevier.es Some studies suggest that leucine-enriched protein supplements may improve markers of sarcopenia, which could indirectly impact mobility. elsevier.eselsevier.es Studies on essential amino acid mixtures containing leucine have shown some positive effects on cognitive function in middle-aged and older adults. frontiersin.org

Cancer Research Perspectives on Leucine Metabolism

Leucine metabolism in cancer is a complex and multifaceted field of research, with studies indicating that leucine can have both pro-tumorigenic and anti-tumor effects depending on the cancer type and context. preprints.orgnih.gov

Pro-Tumorigenic Role: Many cancer cells exhibit a heightened demand for branched-chain amino acids (BCAAs), including leucine, to fuel their rapid growth and proliferation. nih.govmdpi.comfrontiersin.org Leucine can act as a signaling molecule, notably by activating the mTORC1 pathway, which is a central regulator of cell growth and is often dysregulated in cancer. preprints.orgfrontiersin.org This activation can promote protein synthesis and other anabolic processes that support tumor expansion. frontiersin.org In certain cancers, such as pancreatic and breast cancer, high levels of leucine have been shown to promote tumor growth. mdpi.compreprints.org Metabolic reprogramming in cancer cells often involves an increased uptake and catabolism of BCAAs to provide energy and essential building blocks for biosynthesis. gsconlinepress.commdpi.comfrontiersin.org

Anti-Tumor Effects and Therapeutic Strategies: Conversely, the dependence of some cancers on leucine has opened up new therapeutic avenues. Leucine deprivation has been shown to inhibit the proliferation and induce apoptosis (cell death) in breast cancer cells, both in vitro and in vivo. preprints.orgresearchgate.netnih.gov This anti-cancer effect is linked to the suppression of fatty acid synthase (FASN), an enzyme crucial for lipid synthesis in cancer cells. nih.gov

In other contexts, such as hepatocellular carcinoma, L-leucine supplementation has demonstrated cytotoxic effects, inducing apoptosis by decreasing IGF-1 levels and increasing p53, thereby inhibiting the PI3K/AKT1/mTORC1 signaling pathway. preprints.orgnih.gov This highlights the context-dependent nature of leucine's role in cancer.

Therapeutic strategies targeting leucine metabolism are actively being explored. These include:

Leucine Deprivation: Restricting the availability of leucine to tumors. mdpi.compreprints.orggsconlinepress.com

Targeting BCAA Catabolism: Developing inhibitors for enzymes involved in BCAA breakdown, such as BCAT1. preprints.orgnih.gov Gabapentin, a structural analog of leucine, is one such inhibitor. preprints.org

The dual role of leucine in cancer underscores the importance of understanding the specific metabolic dependencies of different tumor types to develop effective therapeutic interventions. nih.govnih.gov

Perspective Mechanism/Finding Cancer Type(s) Reference(s)
Pro-Tumorigenic Activation of mTORC1 signaling pathway, promoting cell growth.Pancreatic, Breast, Bladder Cancer mdpi.compreprints.orgfrontiersin.org
Serves as a fuel source and building block for biosynthesis.Various cancers, Leukemia gsconlinepress.commdpi.comfrontiersin.org
Anti-Tumorigenic Leucine deprivation inhibits proliferation and induces apoptosis via FASN suppression.Breast Cancer preprints.orgresearchgate.netnih.gov
L-Leucine supplementation induces apoptosis via inhibition of PI3K/AKT1/mTORC1.Hepatocellular Carcinoma preprints.orgnih.gov
Therapeutic Strategy Leucine deprivation to inhibit tumor growth.Breast Cancer, Acute Myeloid Leukemia mdpi.compreprints.orggsconlinepress.com
Therapeutic Strategy Inhibition of BCAA catabolic enzymes (e.g., BCAT1).Glioblastoma, Ovarian Cancer, various others preprints.orgnih.govnih.gov

Dual Effects: Anti-Cancer versus Pro-Tumorigenic Mechanisms

Leucine presents a "double-edged sword" in oncology, with studies demonstrating both anti-cancer and pro-tumorigenic activities that are often dependent on the type of cancer and the cellular context. mdpi.comcuresyngap1.org

Anti-Cancer Mechanisms: Leucine has been shown to possess significant anti-cancer properties, primarily by inducing cell death through the regulation of tumor cell metabolism, apoptosis, and immune signaling pathways. mdpi.com In some cancer models, supplementation with leucine promotes a metabolic shift that increases oxidative stress within tumor cells, leading to apoptosis. mdpi.comnih.gov Furthermore, it can enhance anti-tumor immunity by modulating the activity of immune cells. For instance, a leucine-rich diet combined with anti-PD-1 therapy has demonstrated potent anti-tumor efficacy in lung, colorectal, and liver cancer models by enhancing antigen presentation and T-cell infiltration into tumors. nih.gov

Pro-Tumorigenic Mechanisms: Conversely, an increasing body of evidence suggests that leucine can also fuel cancer development. nih.gov As a fundamental nutrient, it can serve as an energy source for rapidly proliferating cancer cells. nih.gov The pro-tumorigenic effects of leucine have been particularly noted in breast and pancreatic cancers. mdpi.comcuresyngap1.org In these contexts, leucine can stimulate tumor cell proliferation by activating the mTOR signaling pathway, which is a central regulator of cell growth. mdpi.com Additionally, it can support the metabolic reprogramming of cancer cells to facilitate their growth and increase glucose availability to the tumor. mdpi.com In hepatocellular carcinoma (HCC), leucine has been found in high abundance, and its deprivation has been proposed as a therapeutic strategy to reduce tumor growth. nih.gov

Research into the specific anti-cancer or pro-tumorigenic effects of N-Acetyl-DL-leucine is less extensive. Its primary therapeutic applications have been investigated in neurological disorders. biorxiv.org However, its influence on fundamental cellular processes like metabolism and autophagy suggests a potential, though not yet fully explored, role in cancer biology.

Table 1: Summary of Dual Effects of Leucine in Cancer

Effect Type Mechanism Cancer Model Examples Citations
Anti-Cancer Promotes apoptosis via metabolic shift and oxidative stress. General tumor models mdpi.com, nih.gov
Enhances anti-tumor immunity (e.g., with anti-PD-1 therapy). Lung, Colorectal, Liver nih.gov
Pro-Tumorigenic Acts as an energy source for cancer cells. General tumor models nih.gov
Activates mTOR signaling pathway, promoting cell proliferation. Pancreatic, Breast, Bladder mdpi.com
Supports metabolic reprogramming and glucose uptake. Hepatocellular Carcinoma mdpi.com, nih.gov
Stimulates regulatory B cells expressing LARS2. Colorectal nih.gov

Modulation of Tumor Cell Metabolism (e.g., Oxidative Phosphorylation vs. Glycolysis)

Cancer cells are known to reprogram their metabolism to sustain rapid growth, often favoring aerobic glycolysis (the Warburg effect) over the more efficient oxidative phosphorylation (OXPHOS). frontiersin.orgnih.gov Leucine and N-Acetyl-DL-leucine can influence this metabolic balance.

Leucine's Role: Leucine supplementation has been observed to induce a significant shift in tumor metabolism away from glycolysis and towards OXPHOS. mdpi.comnih.gov In studies on Walker-256 tumor-bearing rats, a leucine-rich diet led to reduced glucose consumption and lactate (B86563) production by tumor cells, while increasing oxygen consumption and mitochondrial biogenesis. mdpi.comnih.gov This metabolic switch is significant because it can increase oxidative stress and promote apoptosis in cancer cells, thereby reducing tumor aggressiveness and metastasis. mdpi.com However, in other contexts, such as pancreatic cancer, leucine has been shown to promote glycolysis through the mTOR signaling pathway, highlighting its context-dependent role. nih.gov

N-Acetyl-DL-leucine's Role: The impact of N-Acetyl-DL-leucine on cellular metabolism is also an area of active investigation, with some apparently conflicting findings. In the context of the lysosomal storage disorder Niemann-Pick type C, N-acetyl-L-leucine was found to mediate a shift from glycolysis to OXPHOS for ATP production. biorxiv.org Conversely, in a mouse model of Sandhoff disease, another lysosomal disorder, N-Acetyl-DL-leucine (ADLL) appeared to enhance anaerobic glycolysis. mdpi.com This was interpreted as a mechanism to reduce the burden of reactive oxygen species (ROS) derived from OXPHOS. mdpi.com The N-acetylation of leucine may alter its metabolic function, potentially by blocking its interaction with certain cellular sensors, thereby influencing the choice of metabolic pathway. mdpi.com

Impact on Signaling Pathways Pertinent to Cancer (e.g., IGF-1, p53)

The progression of cancer is heavily reliant on the dysregulation of key signaling pathways. The Insulin-like Growth Factor 1 (IGF-1) pathway promotes cell survival and proliferation, while the p53 tumor suppressor pathway acts as a crucial barrier against uncontrolled cell growth. frontiersin.orgoncotarget.com

Leucine's Impact: Leucine has been shown to directly interact with these pathways. As an anti-tumor agent, leucine supplementation can inhibit the expression of IGF-1 and increase the levels of p53. mdpi.comnih.gov This dual action results in the inhibition of the pro-survival PI3K/AKT/mTORC1 signaling axis, ultimately leading to tumor cell death. mdpi.com The interplay is complex, as IGF-1 signaling itself can suppress p53 activity, creating a feedback loop that leucine can modulate. frontiersin.org For instance, exercise-induced activation of p53 has been linked to a negative regulation of the IGF-1 pathway, suggesting a mechanism that could be influenced by metabolic factors like leucine. oncotarget.com

N-Acetyl-DL-leucine's Impact: The specific effects of N-Acetyl-DL-leucine on the IGF-1 and p53 pathways in cancer are not well-documented. However, research in other disease models provides some clues. It has been suggested that the N-acetylation of leucine in ADLL might block its ability to activate the mTOR pathway via the Sestrin 2 sensor. mdpi.com Since the mTOR pathway is a downstream effector of IGF-1 signaling and can be regulated by p53, this suggests an indirect mechanism by which ADLL could influence these critical cancer pathways. frontiersin.orgoncotarget.com

Metabolic Disease Research

Elevated levels of branched-chain amino acids, particularly leucine, have been identified as a metabolic signature associated with metabolic diseases like obesity and type 2 diabetes. biorxiv.orgwjgnet.com The roles of leucine and its acetylated form are being investigated to understand their contribution to the pathophysiology of these conditions.

Role in Diabetes and Obesity Pathophysiology Models

Leucine's Role: The role of leucine in obesity and diabetes is paradoxical. researchgate.net On one hand, elevated plasma leucine levels are strongly correlated with obesity and are recognized as a predictor of insulin resistance. biorxiv.orgwjgnet.com In obese individuals, adipose tissue shows a reduced capacity to metabolize branched-chain amino acids, contributing to their elevated circulating levels. wjgnet.com Leucine can promote adipogenesis (the formation of fat cells) and stimulate insulin secretion through the activation of mTORC1, which, when chronically overstimulated, can increase the metabolic burden on pancreatic β-cells and lead to their eventual dysfunction. nih.govwjgnet.com

N-Acetyl-DL-leucine's Role: Research has identified N-acetyl-leucine as a potential biomarker for type 2 diabetes, with studies showing significantly higher levels in the hair and saliva of diabetic patients compared to healthy individuals. researchgate.net This suggests a potential link to the disease's pathophysiology. However, the precise role of N-Acetyl-DL-leucine in diabetes and obesity is still being elucidated. One study in rats on a high-fat diet found that ADLL contributed to mitochondrial dysfunction at an early stage of insulin resistance, suggesting a potentially detrimental role in this context. mdpi.com

Mechanisms Underlying Effects on Insulin Resistance

Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells in the body become less responsive to the hormone insulin. diabetesjournals.org Both leucine and N-Acetyl-DL-leucine are implicated in the molecular mechanisms governing this state.

Leucine's Mechanisms: The primary mechanism by which leucine is thought to induce insulin resistance is through the over-activation of the mTORC1 signaling pathway. wjgnet.complos.org The downstream target of mTORC1, a kinase known as S6K1, can phosphorylate insulin receptor substrate-1 (IRS-1) at serine residues. biorxiv.orgwjgnet.com This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1 required for insulin signaling, thereby impairing downstream events like glucose transport into cells. plos.orgphysiology.org This creates a negative feedback loop where a nutrient signal (leucine) interferes with the hormonal signal (insulin). plos.org

However, the effects can be context-dependent. In some models of insulin resistance, leucine has been shown to rescue insulin signaling, suggesting a complex interplay with other metabolic factors. plos.org

N-Acetyl-DL-leucine's Mechanisms: The mechanisms of N-Acetyl-DL-leucine in insulin resistance are less clear. The finding that it may contribute to mitochondrial dysfunction in the early stages of insulin resistance suggests it could exacerbate the condition. mdpi.com Mitochondrial dysfunction is a key factor in the development of insulin resistance, as it can lead to the accumulation of lipid intermediates that interfere with insulin signaling. Further research is needed to understand how the acetylation of leucine modifies its impact on insulin sensitivity and mitochondrial health.

Table 2: Research Findings on Leucine and N-Acetyl-DL-leucine in Metabolic Diseases

Compound Disease Context Observed Effect / Role Underlying Mechanism Citations
Leucine Obesity / Diabetes Correlated with insulin resistance; Promotes adipogenesis. Over-activation of mTORC1/S6K1 pathway, leading to inhibitory IRS-1 phosphorylation. wjgnet.com, biorxiv.org, plos.org
High-Fat Diet Models Improves glucose tolerance; Reduces hepatic steatosis and inflammation. Modulation of glucose use; Reduced inflammation via mTOR. plos.org
N-Acetyl-DL-leucine Type 2 Diabetes Identified as a potential biomarker (elevated levels in patients). Unknown, but suggests involvement in pathophysiology. researchgate.net
Insulin Resistance (Early Stage) Contributes to mitochondrial dysfunction in rats on a high-fat diet. Not fully elucidated, but linked to impaired mitochondrial health. mdpi.com

Advanced Analytical Methodologies in Leucine Research

Chromatographic Separation Techniques for Leucine (B10760876) and its Enantiomers

Chromatography stands as a cornerstone for the analytical investigation of amino acids. Its application to leucine and its enantiomers involves a variety of techniques, each leveraging different physicochemical properties of the molecules to achieve separation. The choice of method is often dictated by the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis of non-volatile or thermally labile compounds like amino acids. HPLC systems offer high resolution and sensitivity, making them ideal for the complex samples often encountered in leucine research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most common modes of HPLC used for amino acid analysis. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Leucine, with its isobutyl side chain, possesses a degree of hydrophobicity that makes it well-suited for separation by this technique.

To enhance retention and improve peak shape, derivatization of the amino group is often performed. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). These reagents react with the primary amine of leucine to form a fluorescent derivative, which can be detected with high sensitivity. The separation is then based on the hydrophobicity of these derivatives.

Detailed Research Findings: In a study analyzing amino acids in biological fluids, RP-HPLC with pre-column derivatization using OPA was successfully employed. The method demonstrated excellent linearity and reproducibility for the quantification of leucine among other amino acids. The hydrophobic character of the leucine derivative allowed for its effective separation from more polar amino acids on a C18 column.

ParameterValue
Column C18 (Octadecylsilane)
Mobile Phase Gradient of acetonitrile (B52724) and aqueous buffer
Derivatizing Agent o-phthalaldehyde (OPA)
Detection Fluorescence
Application Quantification of leucine in plasma

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. Amino acids are amphoteric molecules, meaning they can carry a positive, negative, or neutral charge depending on the pH of the solution. This property is exploited in IEC for their separation.

In a typical IEC setup for amino acid analysis, a cation-exchange column is used. At a low pH, the amino group of leucine is protonated, giving it a net positive charge and allowing it to bind to the negatively charged stationary phase. A gradient of increasing pH or ionic strength is then used to elute the bound amino acids. Leucine, along with other neutral amino acids, is eluted at a characteristic pH.

Detailed Research Findings: IEC has been a standard method for amino acid analysis for decades. Research has shown that IEC can effectively separate leucine from isoleucine, which are isomers and often challenging to resolve. The precise control of the mobile phase pH and ionic strength is critical for achieving baseline separation of these closely related compounds.

ParameterValue
Column Cation-exchange resin
Mobile Phase pH and ionic strength gradient buffers
Detection Post-column derivatization with ninhydrin (B49086)
Application Separation of leucine and isoleucine

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC.

For leucine analysis, UPLC provides a substantial advantage in throughput, which is particularly beneficial for large-scale studies, such as metabolomics research. The enhanced resolution also allows for better separation of leucine from other closely eluting compounds in complex mixtures.

Detailed Research Findings: A UPLC method was developed for the rapid analysis of amino acids in cell culture media. The method, which used pre-column derivatization, allowed for the quantification of leucine and other amino acids in under 10 minutes. This high-speed analysis is critical for monitoring cell culture processes in real-time.

ParameterValue
Column Sub-2 µm particle size reversed-phase
Mobile Phase Rapid gradient of acetonitrile and buffer
Derivatizing Agent AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate)
Detection UV or Fluorescence
Application High-throughput amino acid analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids like leucine are non-volatile, they must first be derivatized to increase their volatility. Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino group.

The resulting volatile derivatives are then separated based on their boiling points and interactions with the GC column's stationary phase. Chiral stationary phases can be used to separate the D- and L-enantiomers of leucine.

Detailed Research Findings: Research has demonstrated the successful separation of leucine enantiomers using GC on a chiral stationary phase. The derivatized D- and L-leucine exhibit different interactions with the chiral selector of the stationary phase, leading to different retention times and enabling their individual quantification. One such derivative is the methylthiohydantoin (MTH) form of the amino acid.

ParameterValue
Column Chiral capillary column (e.g., Chirasil-Val)
Derivatization Esterification followed by acylation (e.g., N-trifluoroacetyl-O-ester)
Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Application Enantiomeric separation of leucine

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This technique offers very high efficiency, short analysis times, and requires only a small amount of sample.

For the analysis of leucine and its enantiomers, various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). To separate the enantiomers, a chiral selector is added to the background electrolyte.

Detailed Research Findings: A study using CE with a cyclodextrin-based chiral selector successfully separated the D- and L-enantiomers of leucine. The differential inclusion of the enantiomers into the cyclodextrin (B1172386) cavity resulted in different electrophoretic mobilities, allowing for their baseline separation. This method provides a rapid and efficient way to determine the enantiomeric purity of leucine samples.

ParameterValue
Capillary Fused silica
Background Electrolyte Buffer containing a chiral selector (e.g., cyclodextrin)
Detection UV or Laser-Induced Fluorescence (LIF)
Application Chiral separation of leucine enantiomers

High-Performance Liquid Chromatography (HPLC) Systems

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry (MS) has become an indispensable tool in the analysis of amino acids due to its high sensitivity, selectivity, and versatility. It allows for both the identification and precise quantification of compounds like DL-leucine in complex biological matrices. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids. shimadzu.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the context of leucine analysis, LC-MS/MS can effectively separate leucine from its isomers, such as isoleucine, which have the exact same mass, a task that is challenging for MS alone. nih.govacs.org

Direct analysis of underivatized amino acids by LC-MS/MS is often preferred as it simplifies sample preparation. restek.com However, because amino acids are polar compounds, they can have poor retention on standard reversed-phase columns. shimadzu.com To overcome this, various chromatographic strategies are employed, including hydrophilic interaction chromatography (HILIC) or the use of mixed-mode columns that offer multiple retention mechanisms. shimadzu.comrestek.com For instance, a method using a mixed-mode column with an ion-exchange and normal-phase structure has been successfully developed for the simultaneous analysis of 20 amino acids without derivatization. shimadzu.com

A key application of LC-MS/MS is in clinical research, where it is used for the rapid analysis of amino acids in biological fluids like plasma. thermofisher.com For example, a direct, quantitative method has been developed for the analysis of leucine and its metabolites in human breast milk using stable isotope dilution LC-MS. acs.org

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is critical for the successful MS analysis of amino acids. Electrospray ionization (ESI) is the most common method for analyzing amino acids like leucine. researchgate.net ESI is a soft ionization technique that generates intact molecular ions from polar, thermally labile molecules in solution, making it ideal for amino acids. It is typically operated in positive ion mode for amino acid analysis, where protonated molecules [M+H]+ are formed. acs.orgresearchgate.net The sensitivity of ESI can be influenced by parameters such as the temperature of the heating gas. shimadzu.com

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, although it is generally more suited for less polar molecules than ESI. While less common for underivatized amino acids, it can be effective for certain derivatives.

The table below summarizes the typical ionization modes used for leucine and its related compounds in LC-MS analysis.

CompoundIonization ModeReference
LeucinePositive ESI acs.org
HMB (metabolite)Negative ESI acs.org
KIC (metabolite)Negative ESI acs.org
HICA (metabolite)Negative ESI acs.org

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry (MS/MS), particularly with triple quadrupole instruments, for targeted quantification. sciex.com In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (e.g., the molecular ion of leucine), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the precursor. This precursor-product ion pair is known as a "transition."

This technique provides excellent specificity because it is highly unlikely that another compound in the sample will have the same precursor ion, product ion, and chromatographic retention time. MRM is widely used for the quantitative analysis of amino acids in various matrices, including food samples and biological fluids. shimadzu.comwaters.com Optimized MRM transitions for numerous amino acids have been established to allow for their high-sensitivity detection. shimadzu.comsciex.com Even for isomeric compounds like leucine and isoleucine, which have identical precursor ions, specific fragment ions can sometimes be used for differentiation, although this can be challenging. sciex.comwaters.com

The following table provides examples of MRM transitions used for the analysis of amino acids.

Amino AcidPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
L-Leucine132.186.2
L-Isoleucine132.186.1
L-Alanine90.144.1
L-Methionine150.0104.0
L-Phenylalanine166.1120.1
Data derived from a representative study. sciex.com

Drift Tube Ion Mobility-Mass Spectrometry (DT-IM-MS) for Isomeric Distinction

Distinguishing between isomers like leucine and isoleucine is a significant analytical challenge because they have the same mass. rapidnovor.com While chromatographic separation is one solution, Drift Tube Ion Mobility-Mass Spectrometry (DT-IM-MS) offers an alternative or complementary approach. researchgate.net Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.

In DT-IM-MS, ions are introduced into a gas-filled drift tube with a weak electric field. The ions travel through the tube, colliding with the buffer gas. Their drift time through the tube depends on their ion-neutral collision cross-section (CCS), which is related to their three-dimensional structure. Since leucine and isoleucine have slightly different shapes, they can often be separated based on their drift times, even if they have the same mass-to-charge ratio. This technique provides an additional dimension of separation, enhancing the ability to resolve and identify isomeric compounds. researchgate.net

Derivatization Strategies for Enhanced Detection and Separation

While direct analysis of amino acids is possible, derivatization is a common strategy to improve their analytical characteristics. thermofisher.com Derivatization involves chemically modifying the amino acids to make them more suitable for separation and detection. This can enhance chromatographic retention and resolution, and improve ionization efficiency and detection sensitivity in MS. waters.com

Pre-column Derivatization (e.g., using OPA, FMOC, AccQ•Tag, l-FDLA, Acetylated Derivatives)

Pre-column derivatization occurs before the sample is injected into the liquid chromatograph. Several reagents are commonly used for this purpose in amino acid analysis.

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This is a popular method for fluorescence detection but is not suitable for secondary amino acids like proline. thermofisher.com

9-Fluorenylmethoxycarbonyl Chloride (FMOC): FMOC reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQ•Tag): This reagent reacts with both primary and secondary amino acids to form highly stable, fluorescent derivatives that are well-suited for reversed-phase HPLC separation and UV or fluorescence detection. Derivatization with AccQ•Tag has been shown to significantly boost signal intensity in LC-MS/MS analysis of DL-amino acids. waters.com

1-Fluoro-2,4-dinitrophenyl-5-L-alanine Amide (l-FDLA) and its enantiomers: Chiral derivatizing agents like l-FDLA and its D-enantiomer (D-FDLDA) are used for the separation of amino acid enantiomers (D- and L-forms). nih.gov When a racemic mixture like DL-leucine is reacted with a pure enantiomer of a derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physicochemical properties and can be separated on a standard (achiral) chromatography column. A recent method utilized D-FDLDA for the rapid separation and sensitive detection of DL-amino acids in food and beverages by LC-MS. nih.gov

Acetylated Derivatives: Acetylation of the amino group is another derivatization strategy. N-acetyl-DL-leucine is an example of such a derivative. researchgate.netnih.govplos.orgnih.gov This modification can alter the polarity and chromatographic behavior of the amino acid. Chiral LC methods have been developed to separate the enantiomers of N-acetyl-DL-leucine. nih.govplos.org

The choice of derivatization reagent depends on the specific amino acids being analyzed, the analytical instrumentation available, and the goals of the analysis (e.g., enhanced sensitivity, chiral separation).

The table below provides a summary of common pre-column derivatization reagents and their applications in leucine analysis.

Derivatization ReagentTarget Amino AcidsKey Advantages
o-Phthalaldehyde (OPA)Primary aminesForms fluorescent derivatives
9-Fluorenylmethoxycarbonyl Chloride (FMOC)Primary and secondary aminesForms stable, fluorescent derivatives
6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQ•Tag)Primary and secondary aminesBoosts signal intensity in MS, stable derivatives
1-Fluoro-2,4-dinitrophenyl-5-D-leucine-N,N-dimethylethylenediamineamide (D-FDLDA)DL-amino acidsEnables chiral separation on achiral columns
Acetic Anhydride (for acetylation)Primary and secondary aminesAlters polarity, can be used for specific analyses

Post-column Derivatization Techniques

Post-column derivatization is a robust method in high-performance liquid chromatography (HPLC) for the analysis of amino acids like leucine. aurigaresearch.com In this technique, the derivatizing reagent is introduced to the sample after the components have been separated by the chromatography column. This approach offers the advantage of being straightforward and less susceptible to interference from the sample matrix, as the separation occurs prior to the chemical reaction. shimadzu.com

Commonly used reagents for the post-column derivatization of amino acids include ninhydrin and o-phthalaldehyde (OPA). aurigaresearch.comshimadzu.com

Ninhydrin: This reagent reacts with both primary and secondary amino acids at elevated temperatures to form a colored product, which is then detected by visible absorption, typically at 440 nm and 570 nm. aurigaresearch.comactascientific.com Ion-exchange chromatography is often paired with ninhydrin post-column derivatization for effective separation. aurigaresearch.com

o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol to produce a fluorescent derivative, which can be detected with high sensitivity. actascientific.comthermofisher.com This method is favored for its speed and sensitivity, though it does not react with secondary amino acids. actascientific.com

Cation-exchange chromatography is a frequently used separation method in conjunction with post-column derivatization for amino acid analysis, providing accurate and precise results. aurigaresearch.comshimadzu.com

Table 1: Comparison of Common Post-column Derivatization Reagents for Leucine Analysis

ReagentDetection MethodReactivityAdvantagesDisadvantages
Ninhydrin Visible AbsorbancePrimary and Secondary Amino AcidsRobust, well-established, detects a wide range of amino acids. aurigaresearch.comRequires elevated temperatures, lower sensitivity compared to fluorescence methods. aurigaresearch.comactascientific.com
o-Phthalaldehyde (OPA) FluorescencePrimary Amino AcidsHigh sensitivity, rapid reaction. actascientific.comthermofisher.comDoes not react with secondary amino acids like proline. actascientific.com

Innovative In-Needle Pre-Column Derivatization (iPDAQ)

A novel approach, termed in-needle Pre-column Derivatization for Amino Acid Quantification (iPDAQ), has emerged to enhance the efficiency of pre-column derivatization methods. nih.govresearchgate.net This technique automates the derivatization process within the injection needle of the autosampler, eliminating the need for separate reaction vials. nih.gov The iPDAQ method significantly improves throughput, allowing for the analysis of up to twice the number of samples in a single batch compared to conventional offline methods. nih.govresearchgate.net

The process involves drawing the sample and derivatization reagents, such as OPA/MPA (mercaptopropionic acid) for primary amino acids and FMOC (9-fluorenylmethyl chloroformate) for secondary amino acids, directly into the needle, separated by an air gap to prevent premature mixing with the mobile phase. researchgate.netmdpi.com This automated, online process has been shown to reduce reagent consumption by over 90%. mdpi.comnih.gov The iPDAQ system has been successfully applied to quantify amino acids in various biological samples, including human plasma, demonstrating its accuracy and efficiency. researchgate.netnih.gov

Table 2: Key Features and Advantages of the iPDAQ Method

FeatureDescriptionAdvantage
Automated In-Needle Derivatization The derivatization reaction occurs within the autosampler needle just prior to injection. nih.govresearchgate.netReduces manual labor and potential for human error. nih.gov
Increased Throughput Eliminates the need for separate reaction vials, doubling the sample capacity per batch. nih.govresearchgate.netEnhances efficiency for large-scale analyses. nih.gov
Reduced Reagent Consumption The volume of derivatization reagents required is significantly decreased (e.g., 97% reduction for MPA/OPA and 90% for FMOC). mdpi.comnih.govLowers analytical costs and is more environmentally friendly. mdpi.com
High-Quality Quantification Demonstrates good repeatability and accuracy in the analysis of amino acids in complex samples like human plasma. researchgate.netnih.govProvides reliable data for research and clinical applications. researchgate.net

Chiral Derivatization for Enantiomeric Resolution

The separation of leucine enantiomers (D- and L-isomers) is crucial, as their biological roles can differ significantly. Chiral derivatization is a common strategy to achieve this separation, typically by reacting the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers possess different physicochemical properties and can be separated using standard chromatographic techniques like reversed-phase HPLC. researchgate.net

Marfey's Reagent (FDAA): One of the most widely used chiral derivatizing agents is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), also known as Marfey's reagent. researchgate.netfishersci.fi FDAA reacts with the primary amine group of amino acids to form stable diastereomeric derivatives that can be detected by UV absorbance at approximately 340 nm. fishersci.fiavantorsciences.com This method allows for the separation of optical isomers of amino acids with high sensitivity. fishersci.fi Variants of Marfey's reagent, such as replacing the L-alanine amide with L-leucine amide, have also been synthesized and successfully used for the resolution of amino acid enantiomers. researchgate.net

Recent advancements have combined chiral derivatization with high-resolution ion mobility spectrometry (IMS), enabling the separation of a large number of chiral amino acids in a single analysis. rsc.orgbiorxiv.org

Table 3: Chiral Derivatizing Reagents for Leucine Enantiomer Separation

ReagentCommon NamePrincipleDetection
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide Marfey's Reagent (FDAA)Forms diastereomers by reacting with the amino group of leucine enantiomers. researchgate.netUV absorbance (~340 nm). fishersci.fi
(+)-1-(9-fluorenyl)ethyl chloroformate FLECForms diastereomers for separation by chromatography or ion mobility spectrometry. biorxiv.orgFluorescence
(S)-naproxen chloride S-NAPForms diastereomers, enabling separation by techniques like trapped ion mobility spectrometry (TIMS). biorxiv.orgUV/Fluorescence

Isotopic Labeling Techniques in Metabolic Tracing Studies

Isotopic labeling is an indispensable tool for studying the dynamics of leucine metabolism and protein synthesis in vivo. This involves the use of leucine molecules where one or more atoms have been replaced by a heavier isotope, either radioactive or stable.

Application of Tritiated Leucine (e.g., L-LEUCINE-[3,4,5-3H(N)]) in Biological Systems

Tritiated leucine, a radioactive isotopologue of leucine, serves as a tracer to investigate protein synthesis and amino acid metabolism. lookchem.comontosight.aipubcompare.ai By introducing L-[3,4,5-³H(N)]-leucine into a biological system, researchers can track its incorporation into newly synthesized proteins. lookchem.comrevvity.com The amount of radioactivity incorporated into the protein fraction over time provides a measure of the rate of protein synthesis. noaa.gov

This technique has been applied across various fields of research, including:

Microbiology: To measure bacterial production by quantifying leucine incorporation into bacterial protein. revvity.comnoaa.gov

Biochemistry: To elucidate the mechanisms of protein synthesis and degradation. lookchem.com

Nutrition and Physiology: To study amino acid metabolism and the effects of diet on protein turnover in various tissues like the liver, adipose tissue, and muscle. revvity.comrevvity.com

Pharmaceutical Research: To assess the impact of potential drug candidates on protein synthesis and metabolism. lookchem.com

Use of Stable Isotope Tracers in Muscle Protein Synthesis Rate Determination

Stable isotope tracers, such as those labeled with carbon-13 (¹³C) or deuterium (B1214612) (²H), are widely used to measure muscle protein synthesis rates in humans due to their non-radioactive nature. nih.govphysoc.org The primed-dose continuous infusion of a labeled amino acid, like ¹³C-leucine or ²H₅-phenylalanine, is a common experimental model. nih.gov By measuring the enrichment of the tracer in muscle protein over time, relative to the precursor pool (typically the free amino acid concentration in the blood or muscle tissue fluid), the fractional synthesis rate (FSR) of muscle protein can be calculated. nih.govnih.gov

Different leucine and phenylalanine tracers have been used, and while they provide qualitatively similar results regarding the anabolic response to stimuli like feeding or exercise, the absolute FSR values can differ depending on the tracer used. nih.govphysiology.org For instance, studies have shown that leucine-derived FSRs can be approximately 20% higher than those derived from phenylalanine tracers. physiology.org The choice of tracer is therefore a critical consideration in the design and interpretation of studies on muscle protein metabolism. soton.ac.uk

Recent developments also include the use of heavy water (D₂O) as a tracer, which allows for the measurement of protein synthesis over longer periods, from days to weeks. springernature.com

Table 4: Comparison of Leucine and Phenylalanine Tracers for Muscle Protein Synthesis Studies

TracerFSR (Fasted, %/h)FSR (Fed, %/h)Key Finding
[5,5,5-²H₃]leucine 0.063 ± 0.0050.080 ± 0.007Leucine-derived FSRs were ~20% greater than phenylalanine-derived rates. physiology.org
[ring-¹³C₆]phenylalanine or [ring-²H₅]phenylalanine 0.051 ± 0.0040.066 ± 0.005The anabolic response to feeding was independent of the tracer used. physiology.org
[²H₃]-leucine 0.085 ± 0.004 (vastus lateralis)0.109 ± 0.005 (post-exercise)Tracer selection did not influence the assessment of resting or post-exercise FSR. nih.gov
[²H₅]-phenylalanine 0.080 ± 0.007 (vastus lateralis)0.110 ± 0.010 (post-exercise)Supports the use of both tracers for measuring FSR in exercise studies. nih.gov

Bioanalytical Sample Preparation and Extraction Protocols for Research

Proper sample preparation is a critical step to ensure accurate and reliable quantification of leucine in biological matrices such as plasma. The primary goal is to remove interfering substances, like proteins, that can affect the analytical measurement.

A common and effective method for sample preparation is protein precipitation . This involves adding a precipitating agent, such as a strong acid or an organic solvent, to the plasma sample.

Acid Precipitation: Perchloric acid (PCA) is frequently used to deproteinize blood or plasma samples. physiology.org After adding cold PCA, the sample is centrifuged to pellet the precipitated proteins, and the clear supernatant containing the free amino acids is collected for analysis. physiology.org

Solvent Precipitation: Organic solvents like methanol (B129727) can also be used to precipitate proteins from plasma. researchgate.net

Following protein precipitation, the sample may undergo further cleanup or derivatization depending on the analytical method. For instance, in some LC-MS/MS methods, the supernatant is simply diluted with an internal standard solution before injection. lcms.cz For methods requiring enantiomeric separation, the extracted amino acids are then subjected to chiral derivatization.

For the extraction of D- and L-leucine from plasma for LC-MS/MS analysis, solid-phase extraction (SPE) using a cationic exchange mechanism has been successfully employed. nih.gov This provides a cleaner extract compared to simple protein precipitation.

The choice of extraction protocol depends on the specific analytical technique being used and the research question being addressed. For example, when analyzing amino acids by ion-exchange chromatography, the supernatant from protein precipitation is often directly analyzed after appropriate dilution. physiology.org

Plasma and Tissue Sample Processing for Amino Acid Analysis

The initial step in the analytical workflow involves the careful processing of biological samples to stabilize the analytes and prepare them for subsequent purification and analysis. The procedures for plasma and tissue vary due to their different compositions.

Plasma Sample Preparation Blood is typically collected in tubes containing an anticoagulant, such as potassium EDTA. plos.org To separate plasma, the blood is centrifuged, a common practice being centrifugation at 2,700 xg for 10 minutes at room temperature. plos.orgbiorxiv.org For analyses involving stable isotope-labeled leucine, such as 13C6-L-leucine, centrifugation conditions may be more stringent, for instance, 21,000 xg for 30 minutes at 4°C. oup.com Following separation, the plasma is transferred to new tubes and frozen at temperatures ranging from –20°C to –80°C to ensure stability until analysis. plos.orgbiorxiv.orgoup.com

Tissue Sample Preparation For tissue analysis, samples such as skeletal muscle or brain are first weighed. plos.org Homogenization is a critical step to break down the tissue structure and release the intracellular contents. A common method involves homogenizing a specific weight of tissue (e.g., 50 mg) with a solvent like acetonitrile. plos.org Another approach for brain tissue involves homogenization in a methanol-water mixture followed by the addition of chloroform (B151607) to extract metabolites. mdpi.com After homogenization, the samples are typically centrifuged to pellet cellular debris, and the resulting supernatant, containing the analytes of interest, is collected for further processing. plos.orgmdpi.com

The table below summarizes typical processing parameters for plasma and tissue samples based on published research findings.

ParameterPlasma ProcessingTissue ProcessingReference
Sample Collection Blood collected in potassium EDTA tubes.Tissues (e.g., brain, muscle) excised. plos.orgbiorxiv.org
Initial Processing Centrifugation (e.g., 2700 xg for 10 min) to separate plasma.Homogenization (e.g., 50 mg tissue in 100 μL acetonitrile). plos.org
Storage Frozen at -20°C or -80°C.Extracts stored at -70°C or -80°C. plos.orgoup.commdpi.com

This table presents example parameters; specific conditions may vary based on the exact analytical method and research goal.

Solid-Phase Extraction (SPE) for Sample Clean-up

Solid-Phase Extraction (SPE) is a powerful and widely used technique for purifying and concentrating analytes from complex mixtures prior to chromatographic analysis. thermofisher.comwaters.com It operates on the principle of partitioning compounds between a solid stationary phase and a liquid mobile phase, allowing for the selective retention and elution of target analytes while removing interfering substances. thermofisher.comwaters.com This process not only "cleans" the sample but can also enhance detection sensitivity by concentrating the analyte into a smaller volume. thermofisher.comwaters.com

In the context of leucine analysis, SPE is particularly valuable. For instance, a highly sensitive and specific method for determining D- and L-leucine isomers in human plasma utilizes cationic exchange SPE to extract the amino acids from the plasma matrix. nih.gov Another application involves the use of hydrophilic-lipophilic balance (HLB) SPE to clean tryptic peptides derived from proteins that were studied using isotopically labeled leucine. oup.com

The general steps involved in an SPE workflow are:

Conditioning: The sorbent bed is treated with a solvent to activate it for sample binding.

Loading: The pre-treated sample is passed through the sorbent bed, where the analyte and some impurities are retained.

Washing: A specific solvent is used to wash away weakly bound impurities while the analyte of interest remains bound to the sorbent.

Elution: A different solvent is used to disrupt the analyte-sorbent interaction, eluting the purified and concentrated analyte for analysis.

The choice of sorbent and solvents is critical and depends on the physicochemical properties of the analyte (Mth-DL-leucine) and the matrix components. Common SPE sorbents include silica-based materials with reversed-phase (e.g., C18), normal-phase, or ion-exchange functional groups. fishersci.cacreative-proteomics.com

SPE Application in Leucine ResearchSorbent TypePurposeReference
Determination of D- and L-leucine isomersCationic ExchangeExtraction from plasma samples. nih.gov
Clean-up of tryptic peptidesHydrophilic-Lipophilic Balance (HLB)Removal of interferences post-digestion. oup.com

This table illustrates specific applications of SPE in amino acid analysis.

Deproteinization Methods for Interferent Removal

Proteins are a major source of interference in the analysis of small molecules like this compound in biological fluids. They can suppress ionization in mass spectrometry and foul analytical columns. waters.com Therefore, deproteinization is a mandatory step in sample preparation.

Several methods are employed for this purpose:

Acid Precipitation: This is a widely used technique where a strong acid is added to the sample to denature and precipitate proteins. The precipitated proteins are then removed by centrifugation.

Acetonitrile: Often used in a simple 1:2 ratio of plasma to acetonitrile, it effectively precipitates proteins while keeping small analytes in the solution. plos.org

Sulfosalicylic Acid (SSA): A solution of SSA (e.g., 5% or 16% w/v) is added to the plasma sample, which causes proteins to precipitate. mdpi.comnih.gov This method is common for preparing samples for ion-exchange chromatography. nih.gov

Perchloric Acid (PCA) or Trichloroacetic Acid (TCA): These are strong acids used for efficient protein removal. creative-proteomics.com For example, uterine flushings have been deproteinized using 1.5 M HClO4, followed by neutralization with 2 M K2CO3. oup.com

Solvent Precipitation: Organic solvents like methanol are used to precipitate proteins. This is often part of a larger liquid-liquid extraction protocol designed to separate metabolites based on polarity. mdpi.comresearchgate.net

Ultrafiltration: This physical method uses semi-permeable membranes with a specific molecular weight cut-off (e.g., 3 kDa) to separate high-molecular-weight proteins from low-molecular-weight analytes like amino acids. creative-proteomics.comfbise.edu.pk A key advantage is that it removes proteins without introducing chemical agents, which can sometimes interfere with subsequent analyses. fbise.edu.pk The sample is forced through the filter via centrifugation, and the protein-free ultrafiltrate is collected. creative-proteomics.com

The table below compares common deproteinization methods.

MethodReagent/PrincipleAdvantagesDisadvantagesReferences
Acid Precipitation Acetonitrile, Sulfosalicylic Acid (SSA), Perchloric Acid (PCA), Trichloroacetic Acid (TCA)Effective, simple, and fast.Can introduce interfering chemicals; potential for analyte co-precipitation. plos.orgcreative-proteomics.commdpi.comnih.govoup.com
Solvent Precipitation Methanol, EthanolSimple and can be part of an extraction protocol.May not be as efficient for all sample types; solvent choice is critical. mdpi.comresearchgate.net
Ultrafiltration Molecular weight cut-off membrane (e.g., 3 kDa)No chemical addition; removes macromolecules physically.Can be more costly; potential for membrane adsorption of analytes. creative-proteomics.comfbise.edu.pk

This table provides a comparative overview of deproteinization techniques used in amino acid analysis.

Based on a comprehensive search of scientific literature, there is no research available for a chemical compound named “this compound.” This name does not correspond to a recognized compound in published in vitro or in vivo studies. Consequently, it is not possible to generate an article detailing its use in the specific research models and experimental designs requested in the outline.

The provided outline requires detailed research findings for a specific substance within cellular models (C2C12 myocytes, 3T3-L1 adipocytes), various animal models (including genetically modified and disease-specific models), and human research cohorts. As no studies corresponding to "this compound" exist, content cannot be generated for any of the specified sections.

In Vitro and in Vivo Research Models and Experimental Designs

Human Research Cohorts and Study Designs

Recruitment of Specific Demographics for Targeted Research (e.g., older adults, specific patient populations)

The unique properties of leucine (B10760876) and its derivatives as potent stimulators of muscle protein synthesis have led to targeted research in specific demographics, particularly older adults and patient populations susceptible to muscle loss.

Older Adults: A primary focus of leucine-related research is the elderly population, aimed at counteracting sarcopenia—the age-related loss of muscle mass and strength. nih.govsciencedaily.com Researchers actively recruit older individuals for studies investigating how supplementation with leucine-enriched compounds can mitigate anabolic resistance, a condition where aging muscle becomes less responsive to the stimulatory effects of protein intake. nih.govsciencedaily.com Clinical trials often involve healthy, sedentary older adults to assess the impact of these compounds on muscle protein synthesis rates, body composition, and physical function. bohrium.commdpi.com For instance, a study on healthy older adults consuming the recommended daily allowance for protein demonstrated that leucine supplementation could significantly improve both post-absorptive (fasting) and postprandial (after a meal) muscle protein synthesis. bohrium.comresearchgate.netnih.govnih.gov

Specific Patient Populations: Recruitment also targets clinical populations characterized by muscle wasting. This includes patients with conditions such as:

Cerebellar Ataxia: Studies have recruited patients with various forms of cerebellar ataxia to investigate the effects of acetyl-DL-leucine. nih.govnih.gov Research in this area aims to understand the compound's mechanism of action on central vestibular neurons and its potential to improve ataxic symptoms. nih.govcapes.gov.br

Diabetes and Obesity: While less conclusive, some research has explored the role of leucine supplementation in individuals with obesity and type 2 diabetes, though significant changes in body composition or insulin (B600854) sensitivity have not always been observed. nih.govmdpi.com

Malnutrition and Frailty: Individuals experiencing malnutrition or frailty are another key demographic, as they are at high risk for muscle loss. Leucine-enriched supplements are studied in these groups to determine their efficacy in preserving or restoring muscle mass and function. nih.gov

Recruitment for these studies typically involves stringent inclusion and exclusion criteria to ensure participant safety and the validity of the research findings.

Advanced Experimental and Data Analysis Techniques

The study of Mth-DL-leucine and related compounds relies on sophisticated experimental methods to elucidate their metabolic fate, physiological effects, and mechanisms of action at the molecular level.

Muscle Biopsies and Stable Isotope Infusion in Protein Metabolism Studies

A cornerstone technique for studying the anabolic effects of leucine compounds on skeletal muscle is the combination of stable isotope infusion and muscle biopsies. This method allows for the direct measurement of muscle protein synthesis (MPS) rates in vivo.

The process involves:

Infusion of a Tracer: A stable (non-radioactive) isotope-labeled amino acid, such as L-[ring-13C6] phenylalanine, is infused intravenously into the research participant. nih.govutmb.edu This "tracer" circulates in the bloodstream and is incorporated into newly synthesized proteins.

Muscle Biopsy Collection: Small muscle tissue samples are obtained from a muscle, typically the vastus lateralis, at different time points, such as before and after the ingestion of a leucine-containing supplement. nih.govutmb.edu

Mass Spectrometry Analysis: The muscle tissue is processed to isolate proteins. The enrichment of the stable isotope tracer within the muscle protein is then quantified using mass spectrometry.

Calculation of Synthesis Rates: By measuring the rate of tracer incorporation into muscle protein over time, researchers can calculate the fractional synthetic rate (FSR) of muscle proteins. nih.gov

This powerful technique has been instrumental in demonstrating how leucine supplementation can enhance MPS in older adults. One key study used this method to show that two weeks of leucine supplementation increased both fasting and meal-stimulated MPS in an elderly cohort. bohrium.comnih.govnih.gov

Table 1: Effect of Leucine Supplementation on Muscle Protein Fractional Synthetic Rate (FSR) in Older Adults
ConditionFSR Before Supplementation (%/h)FSR After 2 Weeks Leucine Supplementation (%/h)P-value
Postabsorptive (Fasting)0.063 ± 0.0040.074 ± 0.007p = 0.004
Postprandial (Fed)0.075 ± 0.0060.100 ± 0.007p = 0.010

Data adapted from a study on older individuals receiving leucine supplementation. The results show a significant increase in the rate of muscle protein synthesis in both fasting and fed states after two weeks. bohrium.comnih.govnih.gov

PET Studies (e.g., FDG-μPET) for Brain Metabolic Activity

Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify metabolic processes in the body. In the context of leucine derivatives, [18F]-FDG-PET, which uses the glucose analog fluorodeoxyglucose, has been employed to study changes in brain metabolic activity.

A notable application is in the study of acetyl-DL-leucine in patients with cerebellar ataxia (CA). nih.govnih.gov In a retrospective analysis, 22 patients with CA underwent resting-state [18F]-FDG-PET scans before and during treatment with acetyl-DL-leucine. nih.gov The study found that before treatment, patients exhibited decreased regional cerebral glucose metabolism (rCGM) in the cerebellum and increased metabolism in various cortical areas. nih.gov In patients who responded clinically to the treatment, this divergence was amplified: cerebellar hypometabolism deepened, while sensorimotor hypermetabolism increased further. nih.gov This suggests that acetyl-DL-leucine may modulate neural activity by amplifying inhibitory cerebellar mechanisms and enhancing compensatory processes in cortical sensorimotor networks. nih.gov

Table 2: Correlation of Ataxia Improvement (SARA Score) with Regional Cerebral Glucose Metabolism (rCGM) during Acetyl-DL-leucine Treatment
Correlation TypeBrain Regions
Positive CorrelationVisual and Vestibular Cortices
Negative CorrelationCerebellar and Brainstem Areas

This table summarizes findings from an [18F]-FDG-PET study, indicating that clinical improvement in ataxia patients treated with acetyl-DL-leucine was associated with increased metabolic activity in specific cortical areas and decreased activity in the cerebellum. nih.govnih.gov

Chromatin Immunoprecipitation (ChIP) for Gene Expression Regulation Analysis

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins and DNA in the cell. It can identify the specific DNA sites where a protein of interest, such as a transcription factor, binds. While direct ChIP studies on this compound are not available, the technique is highly relevant for understanding its mechanism of action.

Leucine is a well-known activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. researchgate.netnih.gov Activation of mTOR by leucine initiates a cascade that leads to the phosphorylation of downstream targets, which in turn regulate the expression of genes involved in protein synthesis and muscle growth. researchgate.net

ChIP can be employed to:

Identify the specific genes targeted by transcription factors that are activated or repressed by the mTOR pathway.

Investigate how leucine or its derivatives might induce epigenetic modifications (e.g., changes to histones) at specific gene promoters, thereby altering their expression.

For example, research in zebrafish has shown that early-life leucine programming can lead to long-term changes in growth and protein synthesis, which may be attributed to altered DNA methylation of genes within the mTOR pathway. nih.gov ChIP, combined with sequencing (ChIP-Seq), would be a powerful tool to map the genome-wide binding sites of the transcription factors involved in this leucine-induced programming, providing a detailed understanding of its impact on gene regulation.

Application of Artificial Neural Networks (ANN) in Synthesis Optimization Research

Artificial Neural Networks (ANNs) are computational models inspired by the structure of biological neural networks. They are a subset of machine learning and are highly effective at modeling complex, non-linear relationships between variables. nih.gov In the field of chemical and pharmaceutical sciences, ANNs are increasingly used to predict, characterize, and optimize processes, including the synthesis of novel compounds. sciensage.infoarxiv.org

For a compound like this compound, ANNs can be applied to optimize its chemical synthesis. The synthesis of a specific amino acid derivative can be a complex process with multiple variables affecting the final yield and purity, such as:

Temperature

pH

Reaction time

Concentration of reactants and catalysts

By training an ANN on experimental data from various synthesis runs, a predictive model can be developed. This model can identify the optimal combination of input parameters to maximize the synthesis yield. nih.govmdpi.com This approach can significantly reduce the number of trial-and-error experiments required, saving time and resources. nih.gov The process generally involves using training algorithms (e.g., Levenberg-Marquardt, Bayesian-Regularization) to train the network to recognize patterns in the data and predict outcomes for new, untested conditions. nih.gov

Future Directions and Emerging Research Avenues for Leucine and Its Derivatives

Elucidating Unexplored Mechanistic Pathways of Leucine (B10760876) Action

While the role of leucine in activating the mechanistic target of rapamycin (B549165) (mTOR) pathway to stimulate protein synthesis is well-established, current research is uncovering more nuanced and previously unknown mechanisms of action, particularly for its derivatives. wikipedia.org

A key area of investigation is the neurological effects of leucine derivatives like N-acetyl-DL-leucine (ADLL). Used for decades to treat vertigo, its mechanism is still being unraveled. biorxiv.orgnih.gov Evidence suggests that ADLL may act by normalizing the membrane potential and excitability of neurons that have been abnormally polarized, a mechanism distinct from typical amino acid functions. biorxiv.org Future research aims to pinpoint the precise molecular targets involved, which may include ion channels or membrane transporters.

Furthermore, studies on N-acetyl-L-leucine (the L-enantiomer of ADLL) in models of lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), have revealed another novel pathway. This derivative appears to mediate a shift in global cellular metabolism, moving it from glycolysis toward oxidative phosphorylation for energy production. biorxiv.org It has also been shown to normalize aberrant metabolism that leads to oxidative stress. biorxiv.org These findings open up the possibility that leucine derivatives could act as metabolic modulators in a variety of diseases characterized by energy dysregulation.

Key Research Questions:

How do leucine derivatives cross the blood-brain barrier and engage with central vestibular pathways? plos.org

What are the specific enzymes and receptors that mediate the metabolic-switching effects of N-acetyl-L-leucine? nih.govbiorxiv.org

Can leucine or its derivatives directly influence neurotransmitter systems, such as the glutamate (B1630785) system, beyond their role in protein synthesis? plos.org

Development of Novel Leucine-Based Research Tools and Chemical Probes

The development of modified leucine molecules is crucial for creating new research tools and chemical probes. These tools are essential for tracing the metabolic fate of leucine, identifying its binding partners, and dissecting its complex signaling networks.

Leucine analogs can be synthesized with isotopic labels (e.g., ¹³C or ¹⁵N) to be used in metabolic flux analysis. This allows researchers to track how leucine is incorporated into proteins and metabolized into other compounds like acetyl-CoA and acetoacetate (B1235776) under various physiological and pathological conditions. wikipedia.org

Another emerging area is the creation of "clickable" leucine analogs. These are derivatives containing a bioorthogonal functional group (like an alkyne or azide) that can be selectively tagged with a reporter molecule (e.g., a fluorophore or biotin) after being incorporated into newly synthesized proteins. This technique, known as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), enables the specific visualization and isolation of proteins produced within a certain timeframe, providing a dynamic view of the proteome.

Derivatives like DL-Leucine methyl ester hydrochloride are also utilized as building blocks in peptide synthesis, aiding in the development of novel peptides with specific therapeutic or research applications. chemimpex.com

In-depth Research into Enantiomer-Specific Effects and Optimized Derivatives (e.g., N-acetyl-L-leucine)

A significant frontier in leucine research is the study of its stereoisomers (enantiomers). While L-leucine is the natural, proteinogenic form, its D-enantiomer and various racemic (DL-) derivatives are gaining attention for their distinct biological activities.

Recent pharmacokinetic studies on N-acetyl-DL-leucine (ADLL) have revealed unexpected and dramatic differences between its L- and D-enantiomers. plos.orgbiorxiv.org

Absorption and Metabolism : When administered as a racemic mixture, the D-enantiomer reaches much higher concentrations in the plasma than the L-enantiomer. This is thought to be because the D-form inhibits the intestinal carrier-mediated uptake of the L-form and because the L-enantiomer undergoes more rapid first-pass metabolism (likely deacetylation back to L-leucine). plos.orgbiorxiv.org

Therapeutic Efficacy : In preclinical models of lysosomal storage disorders, N-acetyl-L-leucine was shown to be the primary neuroprotective enantiomer, delaying disease progression and extending lifespan, an effect not seen with the D-enantiomer alone. biorxiv.orgnih.gov

These findings strongly support the development of enantiomerically pure drugs. Research is now focused on N-acetyl-L-leucine as a standalone therapeutic, with the hypothesis that it may offer improved efficacy and a better side-effect profile compared to the racemic mixture. biorxiv.org This has spurred further investigation into optimizing other leucine derivatives to enhance their desired biological effects while minimizing off-target or inhibitory actions.

Table 1: Comparative Findings on Leucine Derivative Enantiomers

Derivative/EnantiomerKey Research FindingPotential ImplicationReference
N-acetyl-DL-leucine (Racemic Mixture)Used for vertigo; improves ataxia in Niemann-Pick disease type C.The D-enantiomer inhibits uptake and metabolism of the L-enantiomer. biorxiv.orgplos.org
N-acetyl-L-leucine (L-enantiomer)Identified as the neuroprotective component in lysosomal storage disease models. Delays disease progression and extends lifespan.Supports development as an enantiomerically pure drug for neurological disorders. biorxiv.orgnih.gov
N-acetyl-D-leucine (D-enantiomer)Does not show significant neuroprotective effects alone in preclinical models. Achieves higher plasma concentration than the L-form when given as a racemate.May contribute to pharmacokinetic interactions and could potentially be removed to optimize therapy. biorxiv.orgplos.orgbiorxiv.org
D-leucineShown to protect mice against epileptic seizures, terminating seizure activity without sedative effects.Suggests non-proteinogenic roles for D-amino acids in the central nervous system. wikipedia.org

Interdisciplinary Approaches Integrating Multi-omics Data in Leucine Research

To fully comprehend the systemic impact of leucine and its derivatives, researchers are moving toward interdisciplinary approaches that integrate data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics.

Future studies will integrate these transcriptomic and proteomic data with metabolomics to create a comprehensive map of how leucine supplementation affects cellular metabolism. For example, by combining these techniques, researchers can simultaneously observe how a leucine derivative alters gene expression, protein synthesis rates, and the concentrations of hundreds of metabolites, providing a holistic view of its mechanism of action.

Addressing Research Gaps in Long-Term Effects and Subgroup-Specific Responses

Much of the current research on leucine and its derivatives comes from acute or short-term studies. A significant gap exists in our understanding of the long-term effects of supplementation, particularly in specific subpopulations.

For instance, while N-acetyl-DL-leucine has shown promise in improving symptoms for patients with rare neurological disorders like cerebellar ataxia and Niemann-Pick type C, these have largely been case series or short-term observational studies. curesyngap1.orgneurology.org Larger, long-term clinical trials are needed to confirm these benefits and understand how responses may differ based on the patient's underlying genetic mutations, age, or disease severity.

Similarly, while leucine-enriched supplements have been studied in post-stroke patients undergoing rehabilitation, more research is needed to determine the optimal duration of such interventions and their effects on different patient groups, such as those with or without chronic kidney disease. mdpi.com Future research must focus on well-controlled, long-term studies to establish efficacy and identify which patient populations are most likely to benefit.

Advanced Computational Modeling of Leucine Metabolism and Signaling Networks

The signaling and metabolic networks governed by leucine are incredibly complex, involving numerous feedback loops and crosstalk with other pathways. Advanced computational modeling and systems biology are becoming indispensable tools for untangling this complexity.

Researchers are developing mathematical models of the mTOR pathway to simulate how it responds to different levels of leucine and other stimuli. These models can help predict non-intuitive behaviors of the network and identify the most sensitive points for therapeutic intervention. By modeling the pharmacokinetics of leucine derivatives, as has been done for N-acetyl-leucine enantiomers, scientists can better predict how changes in molecular structure will affect a drug's absorption, distribution, metabolism, and excretion (ADME). plos.org

Future computational efforts will likely focus on creating "virtual cells" or "virtual tissues" that integrate multi-omics data to simulate the holistic response to a leucine-based intervention. These models could be used to screen for novel derivatives with desired properties or to personalize nutritional and therapeutic strategies for individuals.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Mth-DL-leucine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves enantioselective catalytic reactions or enzymatic resolution, followed by purification via recrystallization or chromatography. Purity validation requires analytical techniques such as high-performance liquid chromatography (HPLC) for enantiomeric excess determination and nuclear magnetic resonance (NMR) for structural confirmation. Researchers should cross-reference patent reaction data (e.g., MDL® Patent Chemistry Database) to optimize synthesis steps and avoid known pitfalls .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm stereochemistry and detect impurities.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular weight verification.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., carboxyl and amino groups).
  • HPLC : Chiral columns paired with UV detectors ensure enantiomeric purity. Avoid overcrowding figures with excessive chemical structures; prioritize clarity in data presentation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Replication : Repeat experiments under standardized conditions (e.g., controlled temperature, buffer systems).
  • Meta-Analysis : Compare findings across primary literature, noting methodological differences (e.g., assay type, sample preparation).
  • Statistical Modeling : Apply multivariate regression to isolate confounding variables (e.g., ionic strength).
  • Peer Consultation : Engage domain experts to identify overlooked biases, as recommended in qualitative research frameworks .

Q. What experimental design principles should guide studies on this compound’s biological activity in vitro?

  • Methodological Answer :

  • FINER Criteria : Ensure feasibility (resource availability), novelty (gap-filling), and ethical compliance (e.g., cytotoxicity screening).
  • Control Groups : Include positive/negative controls and dose-response assays to validate specificity.
  • Blinding : Minimize observer bias in high-throughput screening.
  • Data Triangulation : Combine enzyme kinetics, cell viability assays, and molecular docking simulations to strengthen conclusions .

Q. How can computational models (e.g., QSAR, molecular dynamics) enhance the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • QSAR : Train models using datasets from public repositories (e.g., ChEMBL) to predict absorption/distribution.
  • Molecular Dynamics : Simulate ligand-receptor interactions under physiological conditions (e.g., solvation effects).
  • Validation : Cross-check predictions with experimental ADME (absorption, distribution, metabolism, excretion) data. Prioritize transparency in model parameters to address replicability challenges highlighted in deep learning studies .

Methodological and Literature Review Questions

Q. What strategies ensure rigorous validation of primary sources when compiling a review on this compound?

  • Methodological Answer :

  • Source Hierarchy : Prioritize peer-reviewed journals over patents or preprints.
  • Bias Assessment : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study limitations.
  • Database Selection : Leverage academic libraries (e.g., PubMed, SciFinder) and avoid non-curated platforms like Google Scholar. Cross-validate patent claims with experimental sections from the MDL® database .

Q. How should researchers address gaps in patent coverage for this compound derivatives?

  • Methodological Answer :

  • Prior Art Search : Use ClassCodes (e.g., Infochem) to map existing claims and identify unprotected chemical spaces.
  • Markush Structure Analysis : Extract broad structural claims from patents to design novel derivatives.
  • Collaboration : Partner with intellectual property experts to navigate legal and technical constraints .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate IC50_{50}/EC50_{50}.
  • Error Propagation : Use bootstrap resampling to quantify uncertainty in replicate experiments.
  • Open Data : Share raw datasets and analysis scripts via platforms like Zenodo to facilitate reproducibility .

Q. How can researchers mitigate confounding variables in longitudinal studies of this compound’s metabolic effects?

  • Methodological Answer :

  • Stratified Sampling : Group subjects by covariates (e.g., age, baseline metabolism).
  • Mixed-Effects Models : Account for intra-subject variability over time.
  • Sensitivity Analysis : Test robustness of conclusions against alternative assumptions .

Tables for Reference

Analytical Method Purpose Key Parameters Reference
HPLCPurity/Enantiomeric ExcessChiral column, mobile phase pH
NMRStructural Confirmation1^1H/13^{13}C shifts, coupling
Molecular DynamicsLigand-Receptor InteractionsForce field, solvation model
QSARADME PredictionDescriptors (logP, polar surface area)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.